2-Aminoheptane
説明
TUAMINOHEPTANE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
特性
IUPAC Name |
heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRBKQFNFZQRBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3595-14-0 (sulfate), 6159-35-9 (hydrochloride), 6411-75-2 (sulfate (2:1)) | |
| Record name | Tuaminoheptane [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048468 | |
| Record name | 2-Aminoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-82-0, 44652-67-7 | |
| Record name | 2-Aminoheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tuaminoheptane [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044652677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tuaminoheptane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-AMINOHEPTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-AMINOHEPTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Heptanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tuaminoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TUAMINOHEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0420GYD84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 2-Aminoheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine utilized primarily as a nasal decongestant and stimulant. Its pharmacological effects are attributed to its interaction with the monoaminergic system, specifically its ability to modulate norepinephrine levels in the synapse. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on monoamine transporters and the subsequent downstream signaling pathways. This document synthesizes available data on its pharmacological activity, presents relevant experimental protocols for its study, and visualizes the key molecular interactions and pathways.
Core Mechanism of Action: Norepinephrine Reuptake Inhibition and Release
The primary mechanism of action of this compound is the enhancement of noradrenergic neurotransmission.[1] This is achieved through a dual action at the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This compound acts as both a competitive inhibitor of norepinephrine reuptake and a releasing agent, leading to a significant increase in the concentration of norepinephrine in the synapse.[1]
This elevation of synaptic norepinephrine results in the activation of adrenergic receptors on the postsynaptic neuron, mediating the sympathomimetic effects of the compound, such as vasoconstriction, which underlies its use as a nasal decongestant.[1]
While the primary target of this compound is the norepinephrine transporter, its effects on other monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), are less well characterized.
Quantitative Pharmacological Data
Quantitative data on the binding affinity and functional inhibition of this compound at monoamine transporters is not extensively available in publicly accessible literature. The following table summarizes the known information and indicates areas where data is currently lacking.
| Target | Parameter | Value | Reference |
| Norepinephrine Transporter (NET) | IC50 (Uptake Inhibition) | Data not available | |
| Ki (Binding Affinity) | Data not available | ||
| Dopamine Transporter (DAT) | IC50 (Uptake Inhibition) | Data not available | |
| Ki (Binding Affinity) | Data not available | ||
| Serotonin Transporter (SERT) | IC50 (Uptake Inhibition) | Data not available | |
| Ki (Binding Affinity) | Data not available |
The lack of specific IC50 and Ki values for this compound highlights a significant gap in the pharmacological understanding of this compound and underscores the need for further research to quantify its potency and selectivity for the different monoamine transporters.
Potential Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by a variety of endogenous trace amines and psychoactive compounds, including amphetamines. Given the structural similarities between this compound and other sympathomimetic amines, it is plausible that this compound may also act as a ligand for TAAR1. Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission. However, to date, there is no direct experimental evidence to confirm the binding or functional activity of this compound at the TAAR1 receptor. Further investigation is required to explore this potential mechanism of action.
Downstream Signaling Pathways
The increased synaptic concentration of norepinephrine resulting from the action of this compound leads to the activation of postsynaptic α- and β-adrenergic receptors. This initiates a cascade of intracellular signaling events.
Adrenergic Receptor Signaling
References
An In-depth Technical Guide to the Sympathomimetic Effects of Tuaminoheptane
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tuaminoheptane (2-aminoheptane) is an aliphatic amine classified as an indirect-acting sympathomimetic agent.[1][2] Its primary clinical application is as a topical nasal decongestant, leveraging its potent vasoconstrictive properties.[3] The pharmacological effects of tuaminoheptane are primarily mediated by its interaction with the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine (NE). This guide provides a detailed examination of the molecular mechanisms, physiological effects, and experimental evaluation of tuaminoheptane. It includes a review of its action at the noradrenergic synapse, downstream adrenergic receptor signaling, quantitative physiological data, and detailed protocols for relevant in vitro and in vivo assays.
Core Mechanism of Action: Indirect Sympathomimetic Activity
Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, such as norepinephrine and epinephrine.[4] These agents can be classified as direct-acting (binding directly to adrenergic receptors) or indirect-acting.[4] Tuaminoheptane falls into the latter category. Its mechanism does not involve direct receptor agonism but rather the modulation of neurotransmitter levels in the synapse.
The two primary indirect mechanisms of tuaminoheptane are:
-
Norepinephrine Reuptake Inhibition: Tuaminoheptane competes for the norepinephrine transporter (NET), blocking the reuptake of NE from the synaptic cleft back into the presynaptic neuron.
-
Norepinephrine Release: Tuaminoheptane acts as a releasing agent, promoting the efflux of NE from presynaptic vesicles into the synapse.
Both actions result in a significant increase in the concentration and residence time of norepinephrine in the synaptic cleft, leading to enhanced activation of postsynaptic adrenergic receptors.
A secondary, less characterized mechanism may involve Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein-coupled receptor expressed in monoaminergic brain regions that can be activated by psychostimulants and endogenous trace amines. Activation of TAAR1 can modulate dopaminergic and serotonergic systems. Given its structure as an alkylamine, it is plausible that tuaminoheptane interacts with TAAR1, potentially influencing presynaptic firing rates and neurotransmitter release, thereby adding another layer of complexity to its sympathomimetic profile.
Adrenergic Receptor Signaling
The elevated synaptic norepinephrine resulting from tuaminoheptane's action activates various adrenergic receptors on target cells. The most relevant receptor for its vasoconstrictive effect is the α1-adrenergic receptor, which is prevalent in the vascular smooth muscle of peripheral blood vessels.
α1-Adrenergic Receptor Pathway:
-
Binding: Norepinephrine binds to the α1-adrenergic receptor.
-
Gq Protein Activation: The receptor, being Gq-protein coupled, activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Smooth Muscle Contraction: The increased cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction and vasoconstriction.
Quantitative Data
While specific in vitro binding affinities (Ki) and functional potencies (IC50/EC50) for tuaminoheptane at the norepinephrine transporter are not widely available in public literature, its physiological effects as a vasoconstrictor have been quantified in clinical settings.
Table 1: Physiological Effect of Topical Tuaminoheptane on Nasal Resistance
| Parameter | Baseline (T0) | Post-instillation (T20) | Change |
| Nasal Resistance (Pa/cm³/s) | 0.30 | 0.19 | -36.7% |
| Inspiratory Flow (cm³/s) | 500 | 789 | +57.8% |
Data derived from a double-blind rhinomanometric study comparing a tuaminoheptane sulphate/N-acetyl-cysteine combination product to xylometazoline and placebo. The data shown reflects the significant decrease in resistance and increase in flow observed 20 minutes after administration.
For context, the potencies of other well-characterized monoamine transporter inhibitors are provided below. These values are typically determined using uptake inhibition assays.
Table 2: Comparative In Vitro Efficacy (IC50, nM) of Known Monoamine Transporter Inhibitors
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| RTI-113 | 0.6 | 1.6 | 29.8 |
| Cocaine | 450 | 670 | 680 |
| Bupropion | 1400 | 2800 | >10000 |
IC50 values indicate the concentration of a drug required for 50% inhibition of monoamine uptake. Data can vary between studies and experimental conditions. Tuaminoheptane is expected to show potent activity at NET.
Experimental Protocols
Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound like tuaminoheptane to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter (e.g., hNET).
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured under standard conditions.
-
Cells are stably or transiently transfected with a plasmid encoding the human norepinephrine transporter (hNET).
2. Assay Procedure:
-
Transfected cells are seeded in 96-well plates and allowed to adhere.
-
On the day of the experiment, cells are washed with a Krebs-HEPES buffer.
-
Cells are pre-incubated for 5-10 minutes with various concentrations of the test compound (tuaminoheptane) or vehicle control.
-
A fixed concentration of a radiolabeled substrate (e.g., [³H]norepinephrine) is added to initiate the uptake reaction.
-
The reaction proceeds for a defined period (e.g., 10 minutes) at room temperature.
-
Uptake is terminated by rapid washing with ice-cold buffer to remove the extracellular radiolabeled substrate.
3. Data Acquisition and Analysis:
-
Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., desipramine).
-
Data are plotted as the percentage of inhibition versus the log concentration of the test compound.
-
The IC50 value is calculated using a non-linear regression fit of the concentration-response curve.
Protocol: In Vivo Vasoconstrictor Assay (Anterior Rhinomanometry)
This protocol assesses the functional effect of a vasoconstrictor on nasal airflow and is based on the methodology used to evaluate tuaminoheptane's decongestant properties.
1. Subject Selection:
-
Healthy adult subjects with no history of rhinitic pathology are recruited.
2. Baseline Measurement (T0):
-
Subjects undergo anterior rhinomanometry to measure baseline total nasal resistance and inspiratory flow at a constant pressure gradient (e.g., 150 Pa).
3. Drug Administration:
-
Subjects are randomized into treatment groups (e.g., tuaminoheptane formulation, active comparator like xylometazoline, placebo).
-
The assigned drug is administered as a nasal spray in a double-blind manner (e.g., 2 puffs per nostril).
4. Post-Dose Measurements:
-
Rhinomanometry is repeated at specific time points after administration (e.g., 5, 10, and 20 minutes).
5. Data Analysis:
-
Changes in nasal resistance and airflow from baseline are calculated for each time point and treatment group.
-
Statistical analysis (e.g., ANOVA) is performed to determine the significance of the decongestant effect compared to placebo and/or the active comparator.
Conclusion
Tuaminoheptane exerts its sympathomimetic effects primarily as an indirect-acting agent that increases the synaptic availability of norepinephrine by inhibiting its reuptake and promoting its release. This enhanced noradrenergic activity, particularly at α1-adrenergic receptors in the vasculature, leads to potent vasoconstriction, which is the basis for its clinical use as a nasal decongestant. While quantitative data on its direct molecular interactions are sparse, its physiological efficacy is well-documented. Further research characterizing its binding and functional profile at monoamine transporters and exploring its potential activity at TAAR1 would provide a more complete understanding of its pharmacological profile for future drug development and safety assessment.
References
- 1. Tuaminoheptane - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy of topical tuaminoheptane combined with N-acetyl-cysteine in reducing nasal resistance. A double-blind rhinomanometric study versus xylometazoline and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Aminoheptane (CAS Number 123-82-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological activity of 2-aminoheptane (CAS: 123-82-0). Also known by synonyms such as tuaminoheptane and 1-methylhexylamine, this primary aliphatic amine is a sympathomimetic agent with vasoconstrictive properties.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information including experimental protocols and pathway visualizations to support further investigation and application of this compound.
Core Properties of this compound
This compound is a clear, colorless to light-yellow liquid with a characteristic amine odor.[2] It is a volatile compound and is sensitive to air and light.[3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference.
| Property | Value | References |
| Molecular Formula | C₇H₁₇N | [5] |
| Molecular Weight | 115.22 g/mol | |
| Appearance | Clear colorless to yellow liquid | |
| Melting Point | -19 °C (estimate) | |
| Boiling Point | 142-144 °C | |
| Density | 0.766 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.418 | |
| Flash Point | 54 °C (130 °F) | |
| Water Solubility | 9 g/L at 20 °C | |
| pKa | 10.7 at 19 °C | |
| Vapor Pressure | 4.86 mmHg at 25°C |
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage. It is classified as a skin, eye, and respiratory irritant. Handling should be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection. It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames, under an inert atmosphere due to its air and light sensitivity. Incompatible materials include acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.
Synthesis of this compound
A common and effective method for the synthesis of primary amines such as this compound is the reductive amination of a corresponding ketone. In this case, heptan-2-one serves as the starting material. The process involves the reaction of the ketone with ammonia to form an intermediate imine, which is then reduced to the final amine product.
Example Experimental Protocol: Reductive Amination of Heptan-2-one
This protocol is a representative method for the synthesis of this compound based on general procedures for reductive amination.
Materials:
-
Heptan-2-one
-
Ammonia (aqueous or as ammonium formate)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or H₂ with a metal catalyst like Nickel or Cobalt)
-
Titanium(IV) isopropoxide (optional, as a Lewis acid catalyst)
-
Ethanol (or other suitable solvent)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (for neutralization)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve heptan-2-one in ethanol. Add a solution of ammonia in ethanol (or ammonium formate). If using a catalyst like titanium(IV) isopropoxide, it is added at this stage. The mixture is stirred at room temperature to facilitate the formation of the heptan-2-imine intermediate.
-
Reduction: The reducing agent is then added portion-wise to the reaction mixture. If using sodium borohydride, the temperature should be monitored and controlled, as the reaction can be exothermic. If using catalytic hydrogenation, the reaction mixture is transferred to a hydrogenation apparatus. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Extraction: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic with a sodium hydroxide solution. The aqueous layer is then extracted several times with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure. For further purification and to obtain a stable solid, the amine can be converted to its hydrochloride salt by treating the ethereal solution with a solution of hydrochloric acid in ether. The resulting precipitate can be collected by filtration and recrystallized. The free amine can be regenerated by treatment with a base.
References
- 1. CV Pharmacology | Sympathomimetics [cvpharmacology.com]
- 2. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of 2-Aminoheptane Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine utilized primarily as a nasal decongestant due to its vasoconstrictive properties. It functions as a norepinephrine reuptake inhibitor and releasing agent, which also contributes to its stimulant effects.[1] As a chiral molecule, this compound exists as two stereoisomers, the (R)- and (S)-enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit distinct pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound enantiomers, with a focus on their interactions with key biological targets.
While extensive research has been conducted on racemic this compound, a notable gap exists in the scientific literature regarding the specific, comparative pharmacological data for its individual enantiomers. This guide, therefore, synthesizes the available information and outlines the standard experimental protocols used to characterize such compounds, providing a framework for future research in this area.
Core Pharmacological Profile
The primary mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[2] This activity underlies its efficacy as a vasoconstrictor and its potential as a central nervous system stimulant. Additionally, as a structural analog of trace amines, this compound is a putative ligand for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor known to modulate monoaminergic neurotransmission.
Data Presentation
Due to the current lack of specific quantitative data for the individual enantiomers of this compound, the following tables are presented as templates to be populated as research becomes available. These tables are designed for a clear and direct comparison of the pharmacological parameters of the (R)- and (S)-enantiomers.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound Enantiomers
| Target | (R)-2-Aminoheptane (Ki, nM) | (S)-2-Aminoheptane (Ki, nM) |
| Norepinephrine Transporter (NET) | Data Not Available | Data Not Available |
| Dopamine Transporter (DAT) | Data Not Available | Data Not Available |
| Serotonin Transporter (SERT) | Data Not Available | Data Not Available |
| Trace Amine-Associated Receptor 1 (TAAR1) | Data Not Available | Data Not Available |
| Alpha-1 Adrenergic Receptor | Data Not Available | Data Not Available |
| Alpha-2 Adrenergic Receptor | Data Not Available | Data Not Available |
Table 2: Functional Activity (IC50 / EC50, nM) of this compound Enantiomers
| Assay | (R)-2-Aminoheptane | (S)-2-Aminoheptane |
| Monoamine Transporter Inhibition (IC50, nM) | ||
| Norepinephrine Uptake Inhibition | Data Not Available | Data Not Available |
| Dopamine Uptake Inhibition | Data Not Available | Data Not Available |
| Serotonin Uptake Inhibition | Data Not Available | Data Not Available |
| TAAR1 Functional Activity (EC50, nM) | ||
| cAMP Accumulation | Data Not Available | Data Not Available |
Table 3: Pharmacokinetic Parameters of this compound Enantiomers
| Parameter | (R)-2-Aminoheptane | (S)-2-Aminoheptane |
| Half-life (t1/2) | Data Not Available | Data Not Available |
| Volume of Distribution (Vd) | Data Not Available | Data Not Available |
| Clearance (CL) | Data Not Available | Data Not Available |
| Bioavailability (F%) | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments required to elucidate the pharmacological profiles of the this compound enantiomers.
Chiral Separation of this compound Enantiomers
Objective: To isolate the (R)- and (S)-enantiomers from a racemic mixture of this compound for individual pharmacological testing.
Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
-
Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative coated on a silica support, is commonly used for the resolution of chiral amines.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used to monitor the elution of the enantiomers.
-
Procedure:
-
A solution of racemic this compound is prepared in the mobile phase.
-
The solution is injected onto the chiral HPLC column.
-
The mobile phase is pumped through the column at a constant flow rate.
-
The retention times of the two enantiomers are recorded.
-
Fractions corresponding to each enantiomer peak are collected separately.
-
The purity of the collected fractions is confirmed by re-injection onto the chiral column.
-
Workflow for the chiral separation of this compound enantiomers.
Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of each this compound enantiomer for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Methodology: Competitive radioligand binding assay using cell membranes expressing the target transporter.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.
-
Non-specific binding control: A high concentration of a known inhibitor for each transporter (e.g., cocaine for DAT, desipramine for NET, and imipramine for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with cell membranes in the presence of increasing concentrations of the test compound (either (R)- or (S)-2-aminoheptane).
-
Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a high concentration of a non-labeled inhibitor.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 value (concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Uptake Inhibition Assays
Objective: To measure the functional potency (IC50) of each this compound enantiomer to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.
Methodology: In vitro uptake assay using cells stably expressing DAT, NET, or SERT.
-
Materials:
-
HEK293 or CHO cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with increasing concentrations of the test compound (either (R)- or (S)-2-aminoheptane).
-
A fixed concentration of the radiolabeled monoamine is added to initiate the uptake reaction.
-
Uptake is terminated after a short incubation period by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of radioactivity taken up is measured by liquid scintillation counting.
-
The IC50 value is determined by analyzing the concentration-response curve.
-
TAAR1 Functional Assay (cAMP Accumulation)
Objective: To determine the functional activity (EC50 and Emax) of each this compound enantiomer at the TAAR1 receptor.
Methodology: cAMP accumulation assay in cells expressing TAAR1.
-
Materials:
-
HEK293 cells stably expressing human TAAR1.
-
cAMP assay kit (e.g., based on HTRF, FRET, or ELISA).
-
A known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control.
-
-
Procedure:
-
Cells are plated and incubated.
-
The cells are treated with increasing concentrations of the test compound (either (R)- or (S)-2-aminoheptane) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using the chosen assay kit.
-
The EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values are determined from the concentration-response curve.
-
References
Foundational Research on Isomeric Heptylamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptylamines, a class of aliphatic amines with the chemical formula C₇H₁₇N, exist as a diverse array of structural isomers. This technical guide provides a comprehensive overview of the foundational research on these isomers, with a particular focus on their synthesis, physicochemical properties, and pharmacological potential. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in chemical synthesis and drug development. This document summarizes key quantitative data in structured tables for comparative analysis, outlines detailed experimental methodologies for their synthesis and characterization, and visualizes critical pathways and workflows to facilitate a deeper understanding of their chemical and biological significance.
Introduction to Isomeric Heptylamines
Isomerism plays a crucial role in pharmacology and drug design, as different structural arrangements of a molecule can lead to vastly different physical, chemical, and biological properties. The heptylamine isomers, with their seven-carbon chain, offer a rich landscape for exploring structure-activity relationships (SAR). These compounds range from linear primary amines to highly branched tertiary amines, each presenting a unique stereochemical and electronic profile. Understanding the foundational chemistry of these isomers is paramount for their potential application in medicinal chemistry and materials science. This guide will delve into the core aspects of primary, secondary, and tertiary heptylamine isomers, with a particular emphasis on those with documented or potential biological activity.
Physicochemical Properties of Heptylamine Isomers
The physicochemical properties of heptylamine isomers are critical determinants of their behavior in both chemical and biological systems. These properties, including boiling point, density, solubility, and pKa, are significantly influenced by the degree of branching and the position of the amino group within the carbon skeleton. In general, increased branching tends to lower the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. The solubility in water is limited for most isomers due to the hydrophobic nature of the seven-carbon chain, though the presence of the polar amino group allows for some aqueous solubility and hydrogen bonding.[1]
Below are tables summarizing the available quantitative data for various heptylamine isomers.
Table 1: Physicochemical Properties of Primary Heptylamine Isomers
| Isomer Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | pKa | Water Solubility |
| 1-Aminoheptane (n-Heptylamine) | CH₃(CH₂)₆NH₂ | 115.22 | 154-156[2] | 0.777[2] | 1.424[2] | 10.67 | 6791 mg/L at 25°C[3] |
| 2-Aminoheptane (Tuaminoheptane) | CH₃(CH₂)₄CH(NH₂)CH₃ | 115.22 | 142-144 | 0.766 | 1.418 | 10.7 (at 19°C) | 9 g/L at 20°C |
| 3-Aminoheptane | CH₃(CH₂)₃CH(NH₂)CH₂CH₃ | 115.22 | 141.15 | - | - | - | - |
| 4-Aminoheptane | CH₃(CH₂)₂CH(NH₂)(CH₂)₂CH₃ | 115.22 | 140 | 0.77 | 1.426 | - | Log10WS: -2.30 (Calculated) |
Table 2: Physicochemical Properties of Secondary and Tertiary Heptylamine Isomers
| Isomer Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| N-Ethylpentylamine | CH₃(CH₂)₄NHCH₂CH₃ | 115.22 | - | - |
| Tri-n-heptylamine | (CH₃(CH₂)₆)₃N | 311.59 | 153 (at 1 mmHg) | 0.806 |
Synthesis of Isomeric Heptylamines
The synthesis of heptylamine isomers can be achieved through several established organic chemistry methodologies. The choice of synthetic route often depends on the desired isomer and the availability of starting materials. Two of the most common and versatile methods for preparing primary amines are reductive amination of ketones and the Leuckart reaction.
Reductive Amination
Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. For the preparation of primary heptylamine isomers, the corresponding heptanone is reacted with ammonia in the presence of a reducing agent.
Experimental Protocol: Reductive Amination of Heptan-4-one to 4-Aminoheptane
-
Imine Formation: Heptan-4-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of ammonia is then introduced, often as a solution in the alcohol or as ammonium acetate. The mixture is stirred, sometimes with the addition of a dehydrating agent or under conditions that allow for the removal of water, to drive the equilibrium towards the formation of the corresponding imine.
-
Reduction: A reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the reduction of the imine in the presence of the ketone. Alternatively, catalytic hydrogenation using hydrogen gas and a metal catalyst like Raney nickel can be employed.
-
Workup and Purification: After the reaction is complete, the mixture is typically subjected to an aqueous workup. The pH is adjusted to be basic to ensure the amine is in its free base form. The product is then extracted with an organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure. The crude amine is then purified, commonly by distillation.
Leuckart Reaction
The Leuckart reaction provides another route to primary amines from ketones, using ammonium formate or formamide as the nitrogen source and reducing agent.
Experimental Protocol: Leuckart Reaction for the Synthesis of 4-Aminoheptane
-
Reaction Setup: Heptan-4-one is mixed with an excess of ammonium formate.
-
Heating: The mixture is heated to a temperature where ammonium formate decomposes to formic acid and ammonia.
-
In Situ Formation and Reduction: The ammonia reacts with the ketone to form an imine, which is then reduced in situ by the formic acid.
-
Workup: The reaction mixture is cooled and then treated with a strong base to hydrolyze the intermediate formamide and liberate the free amine. The amine is then purified, typically by distillation.
Pharmacological Activity of Heptylamine Isomers
The pharmacological effects of heptylamine isomers are not extensively studied, with the notable exception of this compound, also known as tuaminoheptane.
This compound (Tuaminoheptane)
Tuaminoheptane is a sympathomimetic amine that has been used as a nasal decongestant due to its vasoconstrictor properties. It acts as an indirect-acting adrenergic agent.
Mechanism of Action: Tuaminoheptane is understood to exert its effects by increasing the levels of norepinephrine in the synaptic cleft. It achieves this by acting as both a reuptake inhibitor and a releasing agent for norepinephrine. This leads to the stimulation of adrenergic receptors, resulting in vasoconstriction and a decongestant effect.
Structure-Activity Relationship (SAR) of Sympathomimetic Amines
The sympathomimetic activity of aliphatic amines like the heptylamine isomers is influenced by their chemical structure. While these compounds lack the phenyl group characteristic of many classical sympathomimetics, their aliphatic chain and amino group can still interact with adrenergic systems. General SAR principles for sympathomimetic amines suggest that:
-
Primary and secondary amines tend to have good adrenergic activity.
-
Branching on the carbon chain , particularly at the α-carbon to the amino group, can influence receptor selectivity and metabolism.
-
The length and branching of the alkyl chain can affect the lipophilicity of the molecule, which in turn influences its absorption, distribution, and interaction with receptors.
The structural similarity of isomers like 4-aminoheptane to other sympathomimetic amines suggests they may also act as indirect-acting agents, promoting the release and/or inhibiting the reuptake of norepinephrine.
Analytical Characterization of Heptylamine Isomers
The identification and differentiation of heptylamine isomers are crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an effective method for separating volatile compounds like heptylamine isomers. The retention time of each isomer will depend on its boiling point and interaction with the stationary phase of the GC column. Mass spectrometry provides structural information based on the fragmentation pattern of the molecule upon electron ionization. The fragmentation of isomeric heptylamines will yield characteristic ions that can be used for their identification and differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of a heptylamine isomer will provide information on the number of different proton environments, their chemical shifts, and their coupling patterns. The protons on the carbon adjacent to the nitrogen atom typically appear in the downfield region.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon provides information about its local electronic environment, with the carbon atom bonded to the nitrogen atom showing a characteristic shift. For example, in the ¹³C NMR spectrum of this compound, distinct signals are observed for each of the seven carbon atoms, confirming its structure.
Conclusion and Future Directions
The isomeric heptylamines represent a class of compounds with diverse physicochemical properties and potential for biological activity. This guide has summarized the foundational knowledge regarding their synthesis, properties, and known pharmacology. While this compound has found a niche application as a nasal decongestant, the pharmacological profiles of the vast majority of other heptylamine isomers remain largely unexplored.
Future research in this area could focus on:
-
Comprehensive Synthesis and Characterization: The systematic synthesis and detailed characterization of a wider range of branched and secondary/tertiary heptylamine isomers to build a more complete physicochemical property database.
-
Pharmacological Screening: Broader screening of these isomers for various biological activities, including their effects on different receptor systems beyond the adrenergic system.
-
Structure-Activity Relationship Studies: Detailed SAR studies to understand how subtle changes in the isomeric structure impact biological activity, which could guide the design of new therapeutic agents.
By building upon this foundational knowledge, the scientific community can unlock the full potential of isomeric heptylamines in drug discovery and other chemical applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H17N | CID 5603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
The Enigmatic Interaction of 2-Aminoheptane with Trace Amine-Associated Receptors: A Technical Guide
Abstract: 2-Aminoheptane, a simple aliphatic amine known clinically as tuaminoheptane, has a long-established role as a sympathomimetic agent and nasal decongestant. Its mechanism of action is traditionally attributed to vasoconstriction. However, its structural similarity to endogenous trace amines suggests a potential interaction with Trace Amine-Associated Receptors (TAARs), particularly TAAR1, a key modulator of monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the current understanding of this potential interaction. While direct, quantitative data for this compound at TAARs is notably scarce in publicly accessible literature, this paper will detail the established pharmacology of TAAR1, outline the canonical signaling pathways, and provide standardized experimental protocols for characterization. By presenting data from well-studied TAAR1 agonists, we provide a framework for the anticipated behavior of this compound and highlight critical areas for future research. This document is intended for researchers, scientists, and drug development professionals investigating novel mechanisms of monoaminergic modulation.
Introduction: Uncovering a Potential Target
This compound (also known as tuaminoheptane or 1-methylhexylamine) is a sympathomimetic amine that has been used therapeutically as a nasal decongestant.[1][2] Its effects are understood to be mediated by its action as a vasoconstrictor. Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that binds endogenous trace amines like β-phenylethylamine (β-PEA) and p-tyramine.[3] Activation of TAAR1 has been shown to profoundly modulate dopamine, serotonin, and norepinephrine systems, making it a significant target for neuropsychiatric disorders.[4][5]
Given that this compound is a simple amine, structurally analogous to endogenous TAAR1 ligands, it is plausible that some of its pharmacological effects could be mediated through this receptor. However, to date, the interaction between this compound and TAARs has not been extensively characterized in published research. This guide synthesizes the known pharmacology of TAAR1 to build a predictive framework for this compound's potential activity and provides the necessary methodological details for its empirical investigation.
TAAR1: The Primary Trace Amine Receptor
TAAR1 is the best-characterized member of the TAAR family. It is primarily an intracellular receptor that couples to the Gs alpha subunit (Gαs) of the G protein complex. Its activation by agonists leads to a cascade of intracellular events that ultimately influence the activity of monoamine neurotransmitter systems.
Endogenous and Synthetic Ligands
TAAR1 is activated by a range of endogenous trace amines, amphetamine-like psychostimulants, and novel synthetic molecules. The potency and efficacy of these ligands vary, providing a spectrum of tools to study receptor function. While β-PEA is a potent endogenous agonist, synthetic compounds have been developed with higher potency and selectivity, serving as critical research tools and potential therapeutics.
The TAAR1 Signaling Cascade
The canonical signaling pathway for TAAR1 involves its coupling to Gαs, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and neurotransmitter release.
Quantitative Data for Known TAAR1 Ligands
Direct binding affinity (Ki) and functional potency (EC50) data for this compound at TAAR1 are not available in the peer-reviewed literature. The following tables summarize this data for well-characterized endogenous and synthetic TAAR1 agonists to provide a comparative context.
Table 1: Binding Affinities (Ki) of Selected Ligands at TAAR1
| Compound | Species | Ki (nM) | Reference |
|---|---|---|---|
| RO5256390 | Mouse | 4.4 | |
| RO5263397 | Mouse | 13 | |
| This compound | - | Not Available | - |
| p-Tyramine | - | >10,000 | |
| β-Phenylethylamine | - | >10,000 |
Note: Many trace amines exhibit low affinity in competitive radioligand binding assays despite functional potency, possibly due to the nature of the binding pocket or assay conditions.
Table 2: Functional Potencies (EC50) of Selected Ligands at TAAR1
| Compound | Species | EC50 (nM) | Emax (% of β-PEA) | Reference |
|---|---|---|---|---|
| β-Phenylethylamine | Human | 138 | 100% | |
| RO5166017 | Mouse | 3 | Not Reported | |
| RO5256390 | Human | 5.4 | 79-107% | |
| RO5263397 | Human | 24 | 59-85% | |
| LK00764 | Human | 4.0 | Not Reported |
| This compound | - | Not Available | Not Available | - |
Experimental Protocols for Characterization
To address the data gap for this compound, standardized assays must be performed. The following sections detail the methodologies for determining binding affinity and functional agonism at TAAR1.
Radioligand Binding Assay (for Ki Determination)
This competitive binding assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand from the receptor. It is used to determine the compound's binding affinity (Ki).
Detailed Protocol:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293) heterologously expressing human or rodent TAAR1.
-
Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a suitable TAAR1 radioligand (e.g., a radiolabeled antagonist) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation (for EC50 Determination)
This assay measures the ability of a test compound to stimulate the production of the second messenger cAMP, confirming its agonist activity and quantifying its potency (EC50) and efficacy (Emax).
Detailed Protocol:
-
Cell Culture: Whole cells expressing TAAR1 are cultured in multi-well plates.
-
Stimulation: Cells are treated with increasing concentrations of this compound for a defined period. The assay is typically performed in the presence of a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of newly synthesized cAMP.
-
Lysis: Following stimulation, the cells are lysed to release the accumulated intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysate is measured. Common methods include Bioluminescence Resonance Energy Transfer (BRET), Homogeneous Time-Resolved Fluorescence (HTRF), or competitive Enzyme-Linked Immunosorbent Assays (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the agonist concentration. Non-linear regression is used to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response observed).
Conclusion and Future Directions
This compound's identity as a simple amine structurally related to endogenous TAAR1 ligands strongly suggests a potential interaction that remains uncharacterized. Its known sympathomimetic effects may be partially or wholly explained by activity at TAAR1, representing a significant knowledge gap in its pharmacology.
This guide provides the scientific foundation and methodological framework necessary to investigate this interaction. The immediate and most critical next step is the empirical testing of this compound in the binding and functional assays detailed herein. Determining the affinity, potency, and efficacy of this compound at TAAR1 and other TAAR subtypes will be crucial. Such data would not only clarify the mechanism of a classic pharmaceutical agent but could also inform the development of novel TAAR1-targeted therapies for a range of neuropsychiatric and metabolic disorders.
References
- 1. Efficacy of topical tuaminoheptane combined with N-acetyl-cysteine in reducing nasal resistance. A double-blind rhinomanometric study versus xylometazoline and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace amine-associated receptor 1 modulates dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
molecular weight and formula of 2-aminoheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-aminoheptane (also known as tuaminoheptane), a sympathomimetic amine. The document details its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and its mechanism of action through the adrenergic signaling pathway.
Core Compound Data: this compound
This compound is a primary aliphatic amine that functions as a vasoconstrictor and sympathomimetic stimulant.[1] It has been utilized medically as a nasal decongestant.[1] Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₇N | [2][3][4] |
| Molecular Weight | 115.22 g/mol | |
| IUPAC Name | heptan-2-amine | |
| Synonyms | Tuaminoheptane, 2-Heptylamine, 1-Methylhexylamine | |
| CAS Number | 123-82-0 | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 142-144 °C | |
| Density | 0.766 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.418 | |
| Solubility | Slightly soluble in water (9 g/L at 20°C); freely soluble in alcohol, ether, chloroform. | |
| Flash Point | 33 °C (91 °F) |
Experimental Protocols
Detailed methodologies for the synthesis and a key biological assay of this compound are provided below. These protocols are intended for use by qualified professionals in a controlled laboratory setting.
Protocol 1: Synthesis of this compound via Reductive Amination (Leuckart Reaction)
This protocol describes the synthesis of this compound from 2-heptanone using the Leuckart reaction, a classic method for the reductive amination of ketones.
Materials:
-
2-Heptanone (C₇H₁₄O)
-
Ammonium formate (CH₅NO₂)
-
Formic acid (CH₂O₂)
-
Diethyl ether
-
10% Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 2-heptanone with 2 moles of ammonium formate.
-
Reaction: Slowly add 2 moles of formic acid to the mixture. Heat the flask using a heating mantle to a temperature of 160-185°C. Maintain this temperature under reflux for 12-18 hours. The reaction converts the ketone to an N-formyl intermediate.
-
Hydrolysis: After the reflux period, cool the reaction mixture to room temperature. Add 150 mL of 10% hydrochloric acid to the flask. Heat the mixture again under reflux for 8-12 hours to hydrolyze the N-formyl intermediate to the primary amine.
-
Workup and Extraction: Cool the hydrolyzed mixture. Transfer it to a separatory funnel and make it alkaline (pH > 10) by slowly adding 10% sodium hydroxide solution. Extract the aqueous layer three times with 100 mL portions of diethyl ether.
-
Drying and Purification: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. The crude this compound can be purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at 142-144°C.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: In Vitro Vasoconstrictor Assay
This protocol provides a general methodology to assess the vasoconstrictor activity of this compound, a key characteristic of its sympathomimetic action. The assay is adapted from established methods for evaluating vasoconstrictor agents on isolated blood vessels.
Materials:
-
Isolated segments of rat thoracic aorta or mesenteric artery
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
This compound stock solution
-
Phenylephrine (positive control)
-
Phentolamine (alpha-adrenergic antagonist)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation: Humanely euthanize a rat according to institutional guidelines. Carefully dissect the thoracic aorta or mesenteric artery and place it in ice-cold Krebs-Henseleit buffer. Clean the vessel of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. During this period, replace the buffer every 15-20 minutes. Check the viability of the tissue by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).
-
Cumulative Concentration-Response Curve: After washout and return to baseline, add this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM). Record the isometric tension developed after each addition until a maximal response is achieved.
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by the high-potassium solution or a reference agonist like phenylephrine. Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Mechanism of Action Study (Optional): To confirm the involvement of adrenergic receptors, pre-incubate the tissue rings with an antagonist (e.g., phentolamine for alpha-receptors) for 20-30 minutes before generating the this compound concentration-response curve. A rightward shift in the curve indicates competitive antagonism at the receptor.
Mechanism of Action & Signaling Pathway
As a sympathomimetic amine, this compound mimics the effects of endogenous catecholamines like norepinephrine and epinephrine. Its primary mechanism of action is the stimulation of adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of various cells. This interaction initiates a downstream signaling cascade that mediates the physiological response, such as vasoconstriction.
The binding of this compound to α₁-adrenergic receptors, predominantly found on vascular smooth muscle cells, activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration is the primary driver of smooth muscle contraction and vasoconstriction.
Adrenergic Signaling Pathway (α₁-Receptor)
Caption: α₁-Adrenergic receptor signaling cascade initiated by this compound.
References
In Vitro Preclinical Assessment of 2-Aminoheptane: A Technical Guide
Disclaimer: Publicly available in vitro research data specifically for 2-aminoheptane is limited. This guide is a comprehensive overview of the essential in vitro studies typically conducted for a sympathomimetic amine of this class. The experimental protocols and data presented are representative of this compound class and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a sympathomimetic amine recognized for its stimulant and vasoconstrictive properties. A thorough in vitro evaluation is critical to elucidate its pharmacological profile, including its mechanism of action, potency, selectivity, metabolic stability, and potential for cytotoxicity. This document outlines the core in vitro assays essential for the preclinical assessment of this compound, providing detailed experimental methodologies, representative data, and visual workflows to guide researchers in this endeavor. The key areas of investigation covered include receptor binding affinity, monoamine transporter inhibition, metabolic stability, and cytotoxicity.
Target Engagement & Potency
The primary mechanism of action for many sympathomimetic amines involves interaction with monoamine transporters and specific G-protein coupled receptors. The following assays are fundamental in determining the binding affinity and functional potency of this compound at these key targets.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[1] These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki).
| Target | Radioligand | Representative K_i (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 85 |
| Serotonin Transporter (SERT) | [³H]Citalopram | >10,000 |
| Trace Amine-Associated Receptor 1 (TAAR1) | [³H]p-Tyramine | 250 |
| Alpha-1A Adrenergic Receptor | [³H]Prazosin | 800 |
| Alpha-2A Adrenergic Receptor | [³H]Rauwolscine | 1200 |
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured and harvested. The cells are lysed by sonication in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a Bradford assay.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation (20-40 µg of protein), a fixed concentration of the radioligand (e.g., 0.5 nM [³H]WIN 35,428 for DAT), and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
These cell-based assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[2]
| Transporter | Substrate | Representative IC₅₀ (nM) |
| Dopamine Transporter (DAT) | [³H]Dopamine | 250 |
| Norepinephrine Transporter (NET) | [³H]Norepinephrine | 150 |
| Serotonin Transporter (SERT) | [³H]Serotonin | >10,000 |
-
Cell Culture: HEK293 cells stably expressing hDAT are seeded into 96-well plates and grown to confluence.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer. The cells are then pre-incubated with varying concentrations of this compound for 10-20 minutes at 37°C.
-
Uptake Initiation: A solution containing a fixed concentration of [³H]Dopamine (e.g., 10 nM) is added to each well to initiate the uptake.
-
Incubation: The plate is incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for neurotransmitter uptake.
-
Uptake Termination: The uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed with a lysis buffer, and the radioactivity within the cells is quantified using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a known DAT inhibitor (e.g., 10 µM cocaine) or by conducting the assay at 4°C. The IC₅₀ value is calculated by non-linear regression of the concentration-response curve.
Pharmacokinetics: In Vitro Metabolism
Understanding the metabolic stability of a compound is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[3][4]
Metabolic Stability in Human Liver Microsomes
This assay provides an initial assessment of the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.
| Parameter | Value |
| In Vitro Half-life (t½, min) | 45 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 |
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: The reaction mixture is pre-warmed to 37°C. The reaction is initiated by adding this compound (final concentration, e.g., 1 µM).
-
Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the protein, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining this compound in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life is calculated as 0.693/k. Intrinsic clearance is calculated as (0.693 / t½) / (microsomal protein concentration).
Safety & Toxicity
In vitro cytotoxicity assays are essential for early identification of potential safety liabilities.
Cytotoxicity in HepG2 Cells
The HepG2 human hepatoma cell line is a commonly used model for assessing potential hepatotoxicity.
| Assay | Endpoint | Representative EC₅₀ (µM) |
| MTT Assay | Mitochondrial Activity | >100 |
| LDH Release Assay | Membrane Integrity | >100 |
-
Cell Seeding: HepG2 cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Exposure: The culture medium is replaced with a fresh medium containing various concentrations of this compound (e.g., 1 to 500 µM). A vehicle control (e.g., 0.1% DMSO) is also included. The cells are incubated for 24-48 hours.
-
MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in a serum-free medium is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The EC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
Understanding the intracellular signaling cascades initiated by the interaction of this compound with its targets is crucial for a complete mechanistic understanding.
TAAR1 Signaling Pathway
As a Gs-coupled receptor, TAAR1 activation leads to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and protein kinase C (PKC).[5]
Dopamine Transporter Regulation
The activity of the dopamine transporter is modulated by various signaling pathways, including those involving Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK).
References
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of 2-Aminoheptane using Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chiral synthesis of 2-aminoheptane, a valuable chiral building block in pharmaceutical development, utilizing two distinct biocatalytic strategies: asymmetric synthesis via transamination and kinetic resolution using lipases.
Method 1: Asymmetric Synthesis of (S)-2-Aminoheptane using ω-Transaminase
This method employs an (S)-selective ω-transaminase to convert a prochiral ketone (2-heptanone) directly into the corresponding chiral amine, (S)-2-aminoheptane, with high enantiomeric excess. The reaction equilibrium is driven towards the product by using an amino donor and, optionally, a cofactor regeneration system.
Reaction Scheme: Asymmetric Transamination
Caption: Asymmetric synthesis of (S)-2-aminoheptane.
Experimental Protocol: ω-Transaminase Catalyzed Asymmetric Synthesis
1. Materials and Reagents:
-
ω-Transaminase (e.g., from Vibrio fluvialis or a commercially available screening kit)
-
2-Heptanone
-
L-Alanine (amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.0-8.0)
-
Lactate dehydrogenase (LDH) and NADH (for optional pyruvate removal)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reagents for derivatization for chiral GC analysis (e.g., trifluoroacetic anhydride)
2. Enzyme and Substrate Preparation:
-
Prepare a stock solution of the ω-transaminase in potassium phosphate buffer.
-
Prepare a stock solution of PLP in the same buffer.
-
Prepare a stock solution of L-alanine in the same buffer.
-
If using, prepare stock solutions of LDH and NADH.
3. Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the potassium phosphate buffer, L-alanine solution, and PLP solution.
-
Add the ω-transaminase solution to the mixture.
-
Initiate the reaction by adding 2-heptanone.
-
If employing a pyruvate removal system, add LDH and NADH to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours.
4. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC for the formation of this compound and consumption of 2-heptanone.
-
Once the reaction has reached the desired conversion, quench the reaction by adding a strong base (e.g., 10 M NaOH) to raise the pH to >10.
-
Extract the product, this compound, with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification and Analysis:
-
Purify the crude this compound by column chromatography or distillation if necessary.
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis after derivatization.
Quantitative Data
| Enzyme Source | Substrate (Concentration) | Amine Donor (Concentration) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Whole cells with AmDH and AlaDH | rac-2-aminoheptane (100 mM) | N/A (resolution) | ~50 | >99 (for S-amine) | [1] |
| Janibacter terrae | rac-1-phenylethylamine (143 mg) | N/A (resolution) | 51 | >99 (S-amine) | [2] |
| Engineered V. fluvialis TA | Long-chain aliphatic amines | L-alanine | Improved activity | High | [2] |
Note: Data for this compound is limited; analogous data is presented for context.
Method 2: Kinetic Resolution of Racemic this compound using Lipase
This method utilizes a lipase to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer and the acylated product. Novozym 435, an immobilized form of Candida antarctica lipase B, is a highly effective catalyst for this transformation.
Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for lipase-catalyzed resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
1. Materials and Reagents:
-
Racemic this compound
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate, or 2,2,2-trifluoroethyl butanoate)
-
Anhydrous organic solvent (e.g., toluene, diisopropyl ether, or MTBE)
-
Reagents for work-up and purification (e.g., silica gel for column chromatography)
-
Reagents for derivatization for chiral GC analysis (e.g., trifluoroacetic anhydride)
2. Reaction Setup:
-
In a dry reaction vessel, dissolve racemic this compound in the anhydrous organic solvent.
-
Add the acyl donor to the solution.
-
Add Novozym 435 to the reaction mixture.
-
Seal the vessel and place it in a shaker incubator at a controlled temperature (e.g., 30-40°C) with constant agitation.
3. Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or GC until approximately 50% conversion is achieved to maximize the enantiomeric excess of both the unreacted amine and the acylated product.
-
Once the desired conversion is reached, filter off the immobilized enzyme (Novozym 435 can be washed and reused).
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue contains the unreacted this compound and the N-acylated product.
4. Purification and Analysis:
-
Separate the unreacted amine from the N-acylated product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the unreacted this compound and the hydrolyzed N-acyl-2-aminoheptane by chiral GC or HPLC, potentially after derivatization or hydrolysis of the amide.
Quantitative Data for Lipase-Catalyzed Resolution of Racemic Amines
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (%) of Amide | E-value | Reference |
| rac-2-aminoheptane (2a) | Novozym 435 | Ethyl Acetate | Toluene | 37.0 | 96.0 | 86 | [3] |
| rac-2-aminoheptane (2a) | CalB T2-150 | Ethyl Acetate | Toluene | 19.7 | 97.1 | 85 | [3] |
| rac-4-phenylbutan-2-amine (2b) | Novozym 435 | Ethyl Acetate | Toluene | 52.7 | 96.4 | - | |
| rac-4-phenylbutan-2-amine (2b) | CalB T2-150 | Ethyl Acetate | Toluene | 43.5 | 96.8 | >100 |
Note: Substrate 2a in the reference is heptan-2-amine (this compound). E-value represents the enantiomeric ratio.
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and enzyme batches. Appropriate safety precautions should be taken when handling all chemicals.
References
HPLC method for quantification of 2-aminoheptane
An HPLC Method for the Quantification of 2-Aminoheptane
This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This method is designed for researchers, scientists, and professionals in drug development who require a reliable and accurate technique for quantifying this aliphatic amine. Due to the lack of a strong chromophore in this compound, the protocol employs a pre-column derivatization step to enable sensitive fluorescence detection.
Principle
The primary amino group of this compound reacts with a derivatizing agent, o-phthalaldehyde (OPA) in the presence of a thiol, to form a highly fluorescent isoindolic derivative. This derivative is then separated from other components in the sample matrix using reversed-phase HPLC and quantified by a fluorescence detector. The intensity of the fluorescence signal is directly proportional to the concentration of this compound in the sample.
Materials and Reagents
-
This compound standard (≥98% purity)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Hydrochloric acid
-
Solid Phase Extraction (SPE) cartridges (C18, if sample cleanup is necessary)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a fluorescence detector is required. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 50 mM Sodium Phosphate Buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Program | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | Fluorescence Detector |
| Excitation λ | 340 nm |
| Emission λ | 450 nm |
Experimental Protocols
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of ultrapure water and adjust the pH to 9.5 with a sodium hydroxide solution.
-
OPA/MPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 100 µL of MPA and dilute to 10 mL with the 0.4 M borate buffer. This reagent should be prepared fresh daily and protected from light.
-
This compound Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 M hydrochloric acid.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M hydrochloric acid to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
The sample preparation will vary depending on the matrix. For aqueous samples, a simple dilution may be sufficient. For complex matrices such as plasma or tissue homogenates, a protein precipitation and/or solid-phase extraction (SPE) step may be necessary.
-
Protein Precipitation (for biological samples): To 100 µL of the sample, add 200 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water. Load the supernatant from the protein precipitation step. Wash the cartridge with 1 mL of water. Elute the analyte with 1 mL of methanol. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of 0.1 M hydrochloric acid.
-
In an HPLC vial, mix 50 µL of the prepared standard or sample solution with 200 µL of the OPA/MPA derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes.
-
Inject 20 µL of the resulting solution into the HPLC system.
Method Validation Summary
The following table summarizes the typical validation parameters and acceptance criteria for this type of HPLC method.[1][2][3]
| Parameter | Specification | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations across the expected range of the samples. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy (Recovery) | Analyze samples spiked with known concentrations of this compound at three levels (low, medium, high). | Mean recovery should be within 85-115%. |
| Precision | - Repeatability (Intra-day): Analyze six replicates of a standard solution on the same day.- Intermediate Precision (Inter-day): Analyze six replicates on three different days. | Relative Standard Deviation (RSD) ≤ 5% for repeatability and ≤ 10% for intermediate precision. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | The lowest concentration at which the analyte can be accurately and precisely quantified (RSD ≤ 20%). |
| Specificity | Analyze a blank sample matrix to ensure no interfering peaks are present at the retention time of this compound. | No significant interference at the analyte's retention time. |
Data Presentation
The quantitative data for the validation of this method should be summarized in the following tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | RSD (%) |
| 0.1 | ... | ... | ... |
| 0.5 | ... | ... | ... |
| 1.0 | ... | ... | ... |
| 5.0 | ... | ... | ... |
| 10.0 | ... | ... | ... |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Mean Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) |
| 0.2 | ... | ... | ... | ... |
| 2.0 | ... | ... | ... | ... |
| 8.0 | ... | ... | ... | ... |
Table 3: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | ... |
| LOQ | ... |
Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Chiral Separation Considerations
As this compound is a chiral molecule, separation of its enantiomers may be necessary for certain applications. This can be achieved by employing a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives. Alternatively, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral column. The choice of method will depend on the specific requirements of the analysis.
Conclusion
The described HPLC method with pre-column derivatization provides a sensitive and reliable approach for the quantification of this compound in various samples. Proper method validation is crucial to ensure the accuracy and precision of the results. For enantiomer-specific analysis, the use of chiral separation techniques is recommended.
References
Application Note: GC-MS Analysis of 2-Aminoheptane Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
This application note details the analytical methodologies for the qualitative and quantitative analysis of 2-aminoheptane using Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. Due to its polar nature and low volatility, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic peak shape and low sensitivity. Derivatization is a crucial step to improve its volatility, thermal stability, and overall chromatographic performance.[1] This document provides protocols for common derivatization techniques, including acylation and silylation, and presents typical analytical performance data.
Introduction
This compound is a primary amine that finds application in the pharmaceutical industry and is also encountered in various research contexts. Accurate and sensitive quantification of this compound is often necessary for drug development, quality control, and metabolic studies. Gas chromatography coupled with mass spectrometry offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. However, the primary amino group of this compound makes it a polar and non-volatile compound, necessitating a derivatization step to block the active hydrogen and reduce its polarity.[1][2]
Common derivatization strategies for primary amines include acylation with reagents like trifluoroacetic anhydride (TFAA) or silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3] These reactions replace the active hydrogen on the amine group with a non-polar functional group, thereby increasing the analyte's volatility and improving its interaction with the GC column.
Derivatization Reactions
Two of the most effective and widely used derivatization methods for primary amines like this compound are acylation and silylation.
Acylation with Trifluoroacetic Anhydride (TFAA): TFAA reacts with the primary amine of this compound to form the corresponding N-trifluoroacetyl derivative, 2,2,2-trifluoro-N-(heptan-2-yl)acetamide. This derivative is significantly more volatile and exhibits excellent chromatographic properties. The reaction is typically rapid and can be performed at room temperature or with gentle heating.
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful silylating reagent that replaces the active hydrogen of the primary amine with a trimethylsilyl (TMS) group. The resulting N-trimethylsilyl derivative is thermally stable and volatile, making it well-suited for GC-MS analysis. The reaction often requires heating to ensure complete derivatization.
Quantitative Analysis
The following tables summarize representative quantitative data that can be expected when analyzing derivatized this compound by GC-MS. The specific values for Limit of Detection (LOD) and Limit of Quantitation (LOQ) will depend on the instrumentation, matrix, and specific derivatization protocol used.
Table 1: Representative Quantitative Performance for Acylated this compound (TFAA Derivatization)
| Parameter | Expected Performance Range |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy/Recovery (%) | 90 - 110% |
Table 2: Representative Quantitative Performance for Silylated this compound (BSTFA Derivatization)
| Parameter | Expected Performance Range |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 2 - 15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy/Recovery (%) | 90 - 110% |
Experimental Protocols
Protocol 1: Acylation of this compound with TFAA
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (or other suitable solvent, e.g., acetonitrile)
-
Anhydrous sodium sulfate (optional, for drying)
-
GC vials with inserts
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) at a known concentration. If working with a sample extract, ensure it is dry by passing it through a small column of anhydrous sodium sulfate.
-
Derivatization Reaction: In a GC vial, add 100 µL of the this compound solution.
-
Add 50 µL of TFAA to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes, or heat at 60°C for 15 minutes to ensure complete reaction.
-
Sample Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
Protocol 2: Silylation of this compound with BSTFA
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or other suitable solvent (e.g., acetonitrile)
-
GC vials with inserts
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.
-
Derivatization Reaction: To the dried residue in a GC vial, add 100 µL of pyridine (or another suitable solvent) to redissolve the analyte.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to drive the reaction to completion.
-
Sample Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and application.
Table 3: Typical GC-MS Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Expected Mass Spectra
Underivatized this compound: The mass spectrum of underivatized this compound will show a molecular ion peak (M+) at m/z 115. The base peak is typically at m/z 44, corresponding to the [CH(NH2)CH3]+ fragment.
TFAA-derivatized this compound: The trifluoroacetyl derivative will have a molecular weight of 211 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 211. Characteristic fragments would include losses of the alkyl chain.
BSTFA-derivatized this compound: The TMS derivative will have a molecular weight of 187 g/mol . The mass spectrum of TMS derivatives of primary amines typically shows a molecular ion peak and a prominent M-15 peak (loss of a methyl group from the TMS moiety). A characteristic fragment ion for TMS-derivatized primary amines is often observed at m/z 73 [Si(CH3)3]+.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Derivatization reactions of this compound.
References
Application Notes and Protocols: Utilizing Amine-Substituted Purine Derivatives as A3 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of amine-substituted purine derivatives as potent and selective antagonists for the A3 adenosine receptor (A3AR). This document includes detailed experimental protocols for the characterization of these compounds, a summary of their structure-activity relationships, and a depiction of the relevant signaling pathways. While the initial request specified 2-aminoheptane, the current literature does not support its use as a direct reagent for A3AR antagonists. Therefore, these notes focus on a well-documented class of adenine derivatives that serve as a representative model for antagonist development.
Introduction
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and glaucoma.[1][2][3] A3AR is coupled to Gi/Gq proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] The development of selective A3AR antagonists is a key area of research for modulating these physiological responses. This document outlines the application of N6- and C2-substituted adenine derivatives as a promising class of A3AR antagonists.
Data Presentation: Structure-Activity Relationships
The affinity and selectivity of adenine derivatives for the human A3AR are highly dependent on the nature of the substituents at the N6 and C2 positions of the purine ring. The following table summarizes the binding affinities (Ki values) of a representative set of N6-substituted-2-((5-chlorothiophen-2-yl)ethynyl)adenine derivatives at human adenosine receptor subtypes.
| Compound | N6-Substituent | hA1AR Ki (nM) | hA2AAR Ki (nM) | hA3AR Ki (nM) | A3 Selectivity vs A1 | A3 Selectivity vs A2A |
| 1 | Methyl | >10,000 | >10,000 | 25.3 | >395 | >395 |
| 2 | Ethyl | 5,890 | >10,000 | 10.7 | 550 | >935 |
| 3 | Propyl | 3,140 | >10,000 | 8.5 | 369 | >1176 |
| 4 | Cyclopentyl | 1,230 | 8,970 | 1.2 | 1025 | 7475 |
| 5 | (R)-α-phenylethyl | 3,450 | >10,000 | 3.2 | 1078 | >3125 |
| 6 | Benzyl | 2,880 | >10,000 | 4.6 | 626 | >2174 |
Data synthesized from representative structure-activity relationship studies of adenine-based A3AR antagonists.
Experimental Protocols
This protocol describes the determination of the binding affinity of test compounds for the human A3 adenosine receptor.
Materials:
-
HEK-293 or CHO cell membranes stably expressing the human A3AR.
-
[125I]I-AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide) as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Test compounds (e.g., N6-substituted adenine derivatives).
-
Non-specific binding control: 10 µM NECA (5′-N-Ethylcarboxamidoadenosine).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus and gamma counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution (or non-specific binding control), 25 µL of [125I]I-AB-MECA (final concentration ~0.5 nM), and 100 µL of the cell membrane preparation (final concentration 5-10 µg protein/well).
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding curves.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol determines the functional activity of test compounds as antagonists of the A3AR by measuring their ability to reverse agonist-induced inhibition of cAMP accumulation.
Materials:
-
CHO or HEK-293 cells stably expressing the human A3AR.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay Buffer: HBSS or PBS with 0.1% BSA.
-
Forskolin (to stimulate adenylyl cyclase).
-
A3AR agonist (e.g., Cl-IB-MECA or NECA).
-
Test compounds (potential antagonists).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or GloSensor cAMP Assay).
-
96-well or 384-well microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Seed the A3AR-expressing cells into microplates and culture until they reach approximately 80-90% confluency.
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound (potential antagonist) for 15-30 minutes at 37°C.
-
Add the A3AR agonist (at a concentration close to its EC80) and forskolin (final concentration ~10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells (if required by the assay kit) and proceed with the cAMP measurement according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Construct concentration-response curves for the antagonist in the presence of the agonist.
-
Calculate the IC50 of the antagonist and determine the KB value using the Schild equation to quantify its potency.
Mandatory Visualizations
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for A3AR Antagonist Screening.
Caption: Structure-Activity Relationship Logic for Adenine-Based A3AR Antagonists.
References
- 1. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 2. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective A3 Adenosine Receptor Antagonists Derived from Nucleosides Containing a Bicyclo[3.1.0]hexane Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol: Preparation of 2-Aminoheptane Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine and vasoconstrictor.[1][2] It is utilized in pharmaceutical applications and as a reagent in organic synthesis.[3] For researchers conducting in vitro studies, the accurate and consistent preparation of this compound stock solutions is fundamental to achieving reproducible and reliable experimental results. Improperly prepared solutions can lead to errors in concentration, compound precipitation, or degradation, compromising data integrity.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions tailored for use in a variety of in vitro assays, such as cell-based assays and enzyme kinetics studies.
Physicochemical and Handling Properties
A comprehensive understanding of this compound's properties is essential for its proper handling and use in experimental settings. Key data are summarized in the table below.
| Property | Data | Reference |
| Synonyms | Tuaminoheptane, 1-Methylhexylamine, 2-Heptylamine | [1][4] |
| Molecular Formula | C₇H₁₇N | |
| Molecular Weight | 115.22 g/mol | |
| Appearance | Clear colorless to light yellow liquid | |
| Density | 0.766 g/mL at 25 °C | |
| Boiling Point | 142-144 °C | |
| Solubility | DMSO: ≥ 100 mg/mL (867.90 mM) Water: 9 g/L at 20 °C (Slightly soluble) Ethanol: Freely soluble | |
| Storage (Pure Form) | Store at -20°C for up to 3 years | |
| Safety | Flammable liquid. Causes skin and eye irritation. May cause respiratory irritation. |
Experimental Protocol: Stock Solution Preparation
This protocol details the preparation of a high-concentration primary stock solution in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for achieving high solubility and stability.
3.1. Materials and Equipment
-
This compound (purity ≥ 99%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, PVDF or PES membrane)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
3.2. Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
3.3. Preparation of a 100 mM Primary Stock Solution
-
Safety First : Perform all steps in a chemical fume hood or biological safety cabinet. Wear appropriate PPE.
-
Calculation :
-
The molecular weight of this compound is 115.22 g/mol .
-
To prepare 10 mL of a 100 mM solution:
-
Mass (g) = 0.1 mol/L * 0.010 L * 115.22 g/mol = 0.11522 g = 115.22 mg.
-
-
Since this compound is a liquid, it is more accurate to measure by volume using its density (0.766 g/mL).
-
Volume (mL) = Mass (g) / Density (g/mL) = 0.11522 g / 0.766 g/mL = 0.1504 mL = 150.4 µL.
-
-
-
Measurement : Using a calibrated micropipette, accurately transfer 150.4 µL of this compound into a sterile 15 mL conical tube.
-
Dissolution : Add sterile, anhydrous DMSO to the conical tube to a final volume of 10 mL. It is recommended to use newly opened DMSO to avoid issues with water absorption, which can affect solubility.
-
Mixing : Cap the tube securely and vortex thoroughly until the solution is clear and homogenous.
-
Sterilization : To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube. This method is preferred as the compound is not suitable for autoclaving.
-
Aliquoting : Dispense the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labeling : Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and preparation date.
3.4. Preparation of Working Solutions
-
To prepare a working solution for an in vitro assay, thaw a single aliquot of the 100 mM primary stock.
-
Dilute the stock solution serially into the appropriate sterile aqueous buffer or cell culture medium to achieve the desired final concentrations.
-
Important : The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Storage and Stability
Proper storage is critical to maintaining the integrity of the this compound stock solution.
| Storage Condition | Duration | Reference |
| In Solvent at -80°C | Up to 6 months | |
| In Solvent at -20°C | Up to 1 month |
Note: Avoid repeated freeze-thaw cycles. For long-term storage, -80°C is highly recommended.
Mechanism of Action and Signaling
This compound is a sympathomimetic amine that functions as a vasoconstrictor, suggesting it interacts with adrenergic receptors. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the "fight or flight" response. Vasoconstriction is typically mediated by α1-adrenergic receptors, which couple to Gq proteins. Activation of this pathway stimulates Phospholipase C (PLC), leading to the generation of second messengers Inositol Trisphosphate (IP₃) and Diacylglycerol (DAG), which ultimately increase intracellular calcium and activate Protein Kinase C (PKC).
Caption: Postulated signaling pathway for this compound via the α1-adrenergic receptor.
Quality Control and Safety
-
Quality Control : Upon thawing an aliquot for use, visually inspect the solution. If any precipitation or cloudiness is observed, the aliquot should be warmed briefly and vortexed. If the precipitate does not redissolve, the aliquot should be discarded.
-
Safety Precautions : this compound is a flammable liquid and an irritant. Always handle it in a well-ventilated chemical fume hood. Use appropriate PPE, including gloves, lab coat, and safety glasses, to prevent skin and eye contact.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tyramine - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. Efficacy of topical tuaminoheptane combined with N-acetyl-cysteine in reducing nasal resistance. A double-blind rhinomanometric study versus xylometazoline and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Aminoheptane in Pharmaceutical Analysis
Introduction
2-Aminoheptane, also known as tuaminoheptane, is a primary aliphatic amine with sympathomimetic and vasoconstrictive properties.[1][2] In the pharmaceutical industry, it is recognized both as an active pharmaceutical ingredient (API), primarily used as a nasal decongestant, and as a valuable tool in analytical chemistry.[1][3] Its structural similarity to other amine-containing compounds makes it an excellent candidate for use as an internal standard (IS) in bioanalytical methods, particularly for chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4] The use of a suitable internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results.
This document provides detailed application notes and protocols for the utilization of this compound in pharmaceutical analysis, with a primary focus on its application as an internal standard in the quantification of a primary amine-containing drug in a biological matrix.
Application: this compound as an Internal Standard for LC-MS/MS Quantification of a Primary Amine Drug in Human Plasma
This section outlines the use of this compound as an internal standard for the accurate quantification of a hypothetical primary amine drug, "Drug X," in human plasma using a robust and sensitive LC-MS/MS method. The physicochemical properties of this compound make it an ideal structural analog for many primary amine drugs, ensuring similar extraction recovery and ionization efficiency, which are crucial for reliable bioanalysis.
Logical Workflow for Method Development
The development of a bioanalytical method using an internal standard involves a series of logical steps to ensure the final method is robust, reliable, and fit for purpose.
Caption: Workflow for Bioanalytical Method Development.
Experimental Protocol: Quantification of Drug X in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol details the procedure for the extraction and analysis of "Drug X" from human plasma.
1. Materials and Reagents
-
Drug X reference standard (purity >99%)
-
This compound (purity >99%)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Standard and Internal Standard Stock Solutions
-
Drug X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Drug X and dissolve in 10 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
3. Working Solutions
-
Drug X Working Solutions: Prepare serial dilutions of the Drug X stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
4. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.
-
Add 50 µL of the appropriate standard or QC working solution to the respective tubes (add 50 µL of 50:50 methanol:water to blanks and unknown samples).
-
Pipette 100 µL of human plasma into each tube.
-
Vortex briefly to mix.
-
Add 400 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| LC System | Shimadzu Nexera or Waters Acquity UPLC |
| Column | Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 5% B for 1.0 min |
| Mass Spectrometer | Sciex API 5500 or Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Mass Spectrometry Parameters (MRM Transitions)
Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Drug X | [M+H]+ | [Fragment]+ | Optimized (e.g., 25) | Optimized (e.g., 80) |
| This compound (IS) | 116.1 | 99.1 | 15 | 60 |
Note: The m/z values and optimized parameters for "Drug X" are hypothetical and would need to be determined experimentally.
Method Validation Summary
A summary of the validation results for this hypothetical method is presented below, demonstrating its suitability for bioanalytical applications.
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Normalized by IS, within acceptable limits |
| Extraction Recovery | Consistent and reproducible for both analyte and IS |
| Stability | Stable under tested conditions (freeze-thaw, bench-top, long-term) |
Relationship between Analyte, IS, and Matrix Effects
The use of a structural analog internal standard like this compound is crucial for mitigating matrix effects, which are a common challenge in bioanalysis.
Caption: Mitigation of Matrix Effects using an Internal Standard.
Alternative Application: Derivatization for GC-MS Analysis
For volatile or semi-volatile amine analysis, GC-MS is a powerful technique. However, the polar nature of primary amines like this compound often necessitates derivatization to improve chromatographic peak shape and thermal stability.
Protocol: Derivatization of this compound with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Sample Preparation: Evaporate the sample extract containing this compound to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of MTBSTFA and 50 µL of acetonitrile.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.
The resulting TBDMS-derivatized this compound will be more volatile and exhibit improved chromatographic behavior. This approach can be used for the quantification of this compound itself or for other primary amines in a sample.
Conclusion
This compound is a versatile compound in pharmaceutical analysis. Its primary application is as a robust internal standard for the quantification of other primary amine drugs in biological matrices by LC-MS/MS, where it helps to ensure the accuracy and precision of the results. Additionally, it can be analyzed by GC-MS following appropriate derivatization. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a modern analytical laboratory.
References
Application Notes and Protocols: 2-Aminoheptane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoheptane, a chiral primary amine, holds potential as a versatile building block and chiral auxiliary in organic synthesis. Its application in the formation of carbon-nitrogen bonds, particularly through reactions with carbonyl compounds, is of significant interest in the pharmaceutical and fine chemical industries for the construction of complex chiral molecules. This document provides detailed application notes and protocols for the reaction of this compound with carbonyl compounds, focusing on diastereoselective reductive amination.
Disclaimer: Due to a lack of specific published data for the reaction of this compound with carbonyl compounds, the following protocols and quantitative data are based on the analogous and well-documented reductive amination of cyclohexanone with (S)-1-phenylethylamine. This information serves as a representative guide and may require optimization for specific applications involving this compound.
Application 1: Diastereoselective Reductive Amination
The reaction of a chiral primary amine, such as (S)-2-aminoheptane, with a prochiral ketone, like cyclohexanone, proceeds through the formation of a chiral imine intermediate. Subsequent reduction of this imine leads to the formation of a secondary amine with a new stereocenter. The inherent chirality of the amine directs the stereochemical outcome of the reduction, resulting in a diastereomeric mixture of products. The diastereomeric ratio (d.r.) is a measure of the stereoselectivity of the reaction.
General Reaction Scheme:
Caption: Reductive amination of cyclohexanone with (S)-2-aminoheptane.
Quantitative Data for Analogous Reductive Amination
The following table summarizes the results for the reductive amination of cyclohexanone with (S)-1-phenylethylamine using different reducing agents. This data provides an expected range of yields and diastereoselectivities for similar reactions.
| Entry | Carbonyl Compound | Chiral Amine | Reducing Agent | Solvent | Yield (%) | d.r. [(S,R):(S,S)] |
| 1 | Cyclohexanone | (S)-1-Phenylethylamine | NaBH(OAc)₃ | Dichloromethane | 92 | 95:5 |
| 2 | Cyclohexanone | (S)-1-Phenylethylamine | NaBH₃CN | Methanol | 88 | 93:7 |
| 3 | Cyclohexanone | (S)-1-Phenylethylamine | H₂/Pd-C | Ethanol | 95 | 90:10 |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from a general procedure for reductive amination.
Materials:
-
(S)-2-Aminoheptane
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclohexanone (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add (S)-2-aminoheptane (1.2 mmol, 1.2 equiv).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the diastereomeric mixture of N-cyclohexyl-2-aminoheptane.
-
Determine the diastereomeric ratio by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Application 2: this compound as a Chiral Auxiliary
Chiral primary amines can be utilized as chiral auxiliaries to control the stereochemistry of reactions at a prochiral center. For instance, a chiral amine can be condensed with a carbonyl compound to form a chiral enamine or imine, which then undergoes a diastereoselective reaction. The auxiliary can be subsequently removed to yield an enantiomerically enriched product.
Experimental Workflow for Asymmetric Aldol Reaction
Caption: Workflow for using this compound as a chiral auxiliary.
Protocol: Synthesis of a Chiral β-Amino Alcohol (General Approach)
This protocol outlines a general strategy for the synthesis of a chiral β-amino alcohol, where this compound could potentially be used as a chiral directing group.
Materials:
-
α,β-Unsaturated ketone
-
(S)-2-Aminoheptane
-
Diisobutylaluminium hydride (DIBAL-H)
-
Diethyl ether, anhydrous
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Conjugate Addition: In a round-bottom flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (1.0 mmol) in anhydrous diethyl ether (10 mL). Cool the solution to -78 °C. Add (S)-2-aminoheptane (1.1 mmol) and stir for 30 minutes.
-
Reduction: To the same flask, add DIBAL-H (1.5 mmol, 1.0 M in hexanes) dropwise at -78 °C. Stir the reaction mixture for 3 hours at this temperature.
-
Quenching: Quench the reaction by the slow addition of methanol (2 mL), followed by 1 M HCl (5 mL).
-
Work-up: Allow the mixture to warm to room temperature. Neutralize with saturated aqueous NaHCO₃ solution and extract with diethyl ether (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the chiral β-amino alcohol.
-
Analysis: Characterize the product and determine the diastereomeric excess (d.e.) by appropriate analytical techniques (e.g., chiral HPLC, NMR).
Conclusion
This compound presents a promising, yet underexplored, chiral building block for asymmetric synthesis. The provided protocols, based on analogous and well-established reactions, offer a solid starting point for researchers to investigate the utility of this compound in diastereoselective reductive aminations and as a chiral auxiliary. Further research is warranted to fully elucidate its synthetic potential and to establish specific reaction conditions and quantitative outcomes.
Application Notes and Protocols for the Analytical Detection of 2-Aminoheptane in Biological Samples
Introduction
2-Aminoheptane, also known as tuaminoheptane or 1-methylhexylamine, is a sympathomimetic amine used as a nasal decongestant. Due to its stimulant properties, it is included on the World Anti-Doping Agency's (WADA) list of prohibited substances, making its detection in biological samples crucial for sports drug testing.[1][2] This document provides detailed application notes and protocols for the analytical detection of this compound in biological matrices such as urine and blood plasma, targeting researchers, scientists, and professionals in drug development and anti-doping fields. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The selection of an analytical method depends on factors such as the required sensitivity, the nature of the biological matrix, and the available instrumentation. The following table summarizes the quantitative performance of various analytical approaches applicable to this compound detection.
| Parameter | GC-MS (Imine Derivatization)[1][2] | UPLC-MS/MS (Direct Analysis) |
| Principle | Derivatization of the primary amine to an imine increases volatility and improves chromatographic separation. | Direct analysis of the polar compound, often using Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Biological Matrix | Urine | Plasma, Serum, Urine |
| Limit of Detection (LOD) | 20 ng/mL | Expected in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Not explicitly stated, but above 20 ng/mL | Typically slightly higher than LOD |
| Recovery | ~50% | Generally >80% with appropriate sample preparation |
| Precision (Intra-day & Inter-day) | <15% | Typically <15% |
| Linearity Range | Not explicitly stated | Wide dynamic range is generally achievable |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol is based on a validated method for doping control analysis and involves liquid-liquid extraction followed by derivatization.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 2 mL of urine into a 15 mL screw-cap glass tube.
-
Add an appropriate internal standard (e.g., deuterated this compound).
-
Add 200 µL of 5 M sodium hydroxide to basify the sample.
-
Add 5 mL of a mixture of diethyl ether and n-hexane (1:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Imine Formation)
-
Reconstitute the dried extract in 100 µL of acetone.
-
Vortex for 30 seconds.
-
Incubate at 60°C for 20 minutes to form the imine derivative.
-
Transfer the solution to an autosampler vial for GC-MS analysis.
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Transfer Line Temperature: 280°C.
Protocol 2: UPLC-MS/MS Analysis of this compound in Blood Plasma
This protocol is a general approach for small amine compounds in plasma and should be validated specifically for this compound.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add an appropriate internal standard.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Parameters
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or similar.
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-10 µL.
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-7 min: 50% to 95% B
-
7-10 min: 95% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and product ions for this compound need to be determined by infusing a standard solution.
-
Visualizations
Diagrams
Caption: GC-MS workflow for this compound in urine.
Caption: UPLC-MS/MS workflow for this compound in plasma.
Caption: Logical flow for method selection.
References
Application Notes and Protocols for Tuaminoheptane Nasal Decongestant Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and evaluation of tuaminoheptane-based nasal decongestants. The information is intended to guide researchers in the development and characterization of novel nasal spray formulations for the symptomatic relief of nasal congestion.
Introduction to Tuaminoheptane
Tuaminoheptane is a sympathomimetic amine that acts as a vasoconstrictor and is used for the relief of nasal congestion.[1] Its mechanism of action involves the release and reuptake inhibition of norepinephrine in the nasal mucosa, leading to the constriction of blood vessels and a reduction in swelling and congestion.[1] Tuaminoheptane is often formulated as a sulfate salt in aqueous solutions for nasal administration. A common commercially available product, Rinofluimucil®, combines tuaminoheptane sulfate with the mucolytic agent N-acetylcysteine.[2][3][4]
Tuaminoheptane Formulation Strategies
The development of a tuaminoheptane nasal spray involves the careful selection of excipients to ensure stability, efficacy, and patient comfort. Key formulation considerations include pH, tonicity, viscosity, and sterility.
Quantitative Formulation Examples
The following table summarizes example formulations for a tuaminoheptane-based nasal decongestant spray. These formulations are provided for research and development purposes.
| Ingredient | Formulation A (Basic) | Formulation B (with Mucolytic) | Formulation C (with Moisturizer) | Function |
| Tuaminoheptane Sulfate | 0.5% w/v | 0.5% w/v | 0.5% w/v | Active Pharmaceutical Ingredient |
| N-Acetylcysteine | - | 1.0% w/v | - | Mucolytic Agent |
| Sodium Hyaluronate | - | - | 0.1% w/v | Moisturizing Agent |
| Sodium Chloride | 0.9% w/v | 0.7% w/v | 0.8% w/v | Tonicity Adjusting Agent |
| Sodium Phosphate (dibasic) | q.s. to pH 6.5 | q.s. to pH 6.5 | q.s. to pH 6.5 | Buffering Agent |
| Sodium Phosphate (monobasic) | q.s. to pH 6.5 | q.s. to pH 6.5 | q.s. to pH 6.5 | Buffering Agent |
| Benzalkonium Chloride | 0.01% w/v | 0.01% w/v | 0.01% w/v | Preservative |
| Edetate Disodium (EDTA) | 0.02% w/v | 0.02% w/v | 0.02% w/v | Chelating Agent/Stabilizer |
| Purified Water | q.s. to 100% | q.s. to 100% | q.s. to 100% | Vehicle |
Mechanism of Action: Signaling Pathway
Tuaminoheptane, as a sympathomimetic amine, indirectly stimulates adrenergic receptors by promoting the release of norepinephrine from sympathetic nerve endings in the nasal mucosa. Norepinephrine then binds to α1-adrenergic receptors on the vascular smooth muscle cells, initiating a signaling cascade that results in vasoconstriction.
Caption: Signaling pathway of tuaminoheptane-induced nasal decongestion.
Experimental Protocols
Preparation of Tuaminoheptane Nasal Solution (Formulation A)
This protocol describes the preparation of a 100 mL batch of the basic tuaminoheptane nasal solution.
Materials:
-
Tuaminoheptane Sulfate: 0.5 g
-
Sodium Chloride: 0.9 g
-
Sodium Phosphate (dibasic): as required
-
Sodium Phosphate (monobasic): as required
-
Benzalkonium Chloride: 0.01 g
-
Edetate Disodium (EDTA): 0.02 g
-
Purified Water: q.s. to 100 mL
-
pH meter
-
Volumetric flasks and beakers
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL volumetric flask, dissolve the sodium chloride, edetate disodium, and benzalkonium chloride in approximately 80 mL of purified water with stirring.
-
Add the tuaminoheptane sulfate and continue stirring until fully dissolved.
-
Adjust the pH of the solution to 6.5 using small amounts of sodium phosphate (dibasic) or sodium phosphate (monobasic) solutions.
-
Once the desired pH is achieved, add purified water to bring the final volume to 100 mL.
-
Filter the solution through a 0.22 µm sterile filter into a clean, sterile container.
-
Package the solution into appropriate nasal spray bottles.
Quality Control Protocols
A series of quality control tests should be performed to ensure the safety, efficacy, and consistency of the nasal spray formulation.
| Test | Methodology | Acceptance Criteria |
| Appearance | Visual inspection against a black and white background. | Clear, colorless solution, free from visible particles. |
| pH | Potentiometric measurement using a calibrated pH meter. | 6.0 - 7.0 |
| Assay of Tuaminoheptane | High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column can be used with a mobile phase of acetonitrile and a phosphate buffer. | 90.0% - 110.0% of the labeled amount. |
| Content Uniformity | Assay of the active ingredient in a specified number of sprays from multiple containers. | The amount of active ingredient per spray should not deviate significantly from the label claim. |
| Droplet Size Distribution | Laser diffraction analysis to determine the volume median diameter (Dv50) and the percentage of droplets less than 10 µm. | Dv50 between 30-100 µm. Less than 10% of droplets <10 µm to minimize lung deposition. |
| Spray Pattern and Plume Geometry | High-speed camera imaging to analyze the shape and angle of the spray plume. | Consistent and appropriate spray pattern and plume angle for nasal deposition. |
| Sterility Testing | As per USP <71> guidelines, if the formulation is intended to be sterile. | No microbial growth. |
In-Vitro Drug Permeation Study
This protocol outlines a method to assess the permeation of tuaminoheptane across a synthetic or biological membrane, simulating the nasal mucosa.
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose acetate) or excised animal nasal mucosa
-
Phosphate buffered saline (PBS) pH 7.4 as the receptor medium
-
Tuaminoheptane nasal spray formulation
-
HPLC for sample analysis
Procedure:
-
Mount the membrane on the Franz diffusion cell with the mucosal side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped.
-
Apply a known volume of the tuaminoheptane nasal spray formulation to the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed PBS.
-
Analyze the withdrawn samples for tuaminoheptane concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time.
Caption: Experimental workflow for nasal decongestant research.
Clinical Efficacy Evaluation: Rhinomanometry
Rhinomanometry is a standard method for objectively measuring nasal airway resistance and assessing the efficacy of nasal decongestants.
Procedure:
-
Baseline Measurement: Measure the nasal airway resistance of the study subjects before administering any treatment.
-
Treatment Administration: Administer a controlled dose of the tuaminoheptane nasal spray or a placebo to the subjects in a double-blind, randomized manner.
-
Post-Dose Measurements: Measure nasal airway resistance at specific time points after administration (e.g., 15, 30, 60, 120, and 240 minutes) to evaluate the onset and duration of the decongestant effect.
-
Data Analysis: Compare the changes in nasal airway resistance between the active treatment group and the placebo group to determine the efficacy of the tuaminoheptane formulation.
Stability Studies
Stability testing is crucial to determine the shelf-life of the nasal spray formulation. The formulation should be stored at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and tested at regular intervals for the quality control parameters mentioned in section 4.2.
Disclaimer
This document is intended for research and informational purposes only. The provided formulations and protocols are examples and may require optimization for specific applications. All research involving human subjects must be conducted in accordance with relevant ethical guidelines and regulations.
References
Application Notes and Protocols for Studying Norepinephrine Reuptake by 2-Aminoheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the experimental investigation of norepinephrine (NE) reuptake inhibition by 2-aminoheptane, a sympathomimetic amine also known as tuaminoheptane. The norepinephrine transporter (NET) is a critical protein responsible for the reuptake of NE from the synaptic cleft, thereby terminating its signaling.[1] Inhibition of NET is a key mechanism for various therapeutic agents and stimulants. This compound has been identified as an inhibitor of the norepinephrine transporter.[2] This document outlines detailed protocols for in vitro assays to quantify the inhibitory activity of this compound on NET, presents available quantitative data, and provides visualizations of the underlying biological and experimental processes.
The protocols described herein are suitable for characterizing the potency of this compound and other compounds as inhibitors of norepinephrine reuptake. The primary methods covered are radiolabeled norepinephrine uptake assays using cultured cells expressing the human norepinephrine transporter (hNET) and assays utilizing synaptosomes.
Data Presentation
The following table summarizes the available quantitative data on the inhibition of norepinephrine reuptake by this compound.
| Compound | Assay Type | System | Concentration | % Inhibition of Norepinephrine Uptake | Reference |
| This compound (Tuaminoheptane) | [³H]Norepinephrine Uptake | HEK cells stably expressing hNET | 10 µM | 73% | [2] |
Note: The percentage of inhibition is derived from the reported result that norepinephrine uptake was reduced to 27% of the uninhibited control in the presence of 10 µM tuaminoheptane.[2]
Signaling Pathway and Experimental Workflow
Norepinephrine Reuptake Signaling Pathway
The norepinephrine transporter (NET) facilitates the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This process is dependent on sodium and chloride ions and is crucial for terminating noradrenergic signaling. This compound acts as an inhibitor of this transporter, leading to an increased concentration of norepinephrine in the synapse.
Caption: Norepinephrine reuptake pathway and inhibition by this compound.
Experimental Workflow for [³H]-Norepinephrine Uptake Inhibition Assay
This workflow outlines the key steps in a radiolabeled norepinephrine uptake inhibition assay to determine the potency of a test compound like this compound.
Caption: Workflow for a [³H]-norepinephrine uptake inhibition assay.
Experimental Protocols
Protocol 1: Radiolabeled [³H]-Norepinephrine Uptake Inhibition Assay in hNET-Expressing Cells
This protocol describes a method to measure the inhibition of norepinephrine reuptake by this compound in a cell line stably expressing the human norepinephrine transporter.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4).
-
Test Compound: this compound.
-
Radioligand: [³H]-Norepinephrine.
-
Reference Inhibitor: Desipramine (for determining non-specific uptake).
-
Scintillation Cocktail.
-
Cell Lysis Buffer.
-
24-well or 96-well cell culture plates.
-
Liquid Scintillation Counter.
Procedure:
-
Cell Culture and Plating:
-
Culture hNET-HEK293 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvest the cells and plate them in 24-well or 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayers gently with pre-warmed assay buffer.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound, a known NET inhibitor (e.g., desipramine for non-specific binding), or vehicle control to the respective wells.
-
Pre-incubate the plates for 10-20 minutes at 37°C.
-
-
Uptake Reaction:
-
Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration near its Km value.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells by adding a suitable lysis buffer to each well.
-
-
Detection and Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Norepinephrine Uptake Assay in Rat Brain Synaptosomes
This protocol outlines the procedure for measuring norepinephrine uptake in synaptosomes, which are isolated nerve terminals.
Materials:
-
Tissue: Freshly dissected rat brain regions (e.g., cortex or hypothalamus).
-
Homogenization Buffer: 0.32 M sucrose solution.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Test Compound: this compound.
-
Radioligand: [³H]-Norepinephrine.
-
Reference Inhibitor: Desipramine.
-
Scintillation Cocktail.
-
Glass-fiber filters.
-
Filtration apparatus.
-
Liquid Scintillation Counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in the assay buffer.
-
-
Uptake Assay:
-
Pre-warm the synaptosomal suspension to 37°C.
-
Add aliquots of the synaptosomal suspension to tubes containing the assay buffer with either this compound, a reference inhibitor, or vehicle.
-
Pre-incubate for 5-10 minutes.
-
Initiate the uptake by adding [³H]-Norepinephrine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass-fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the amount of specific [³H]-Norepinephrine uptake and calculate the inhibitory effect of this compound as described in Protocol 1.
-
References
Application Note and Protocol: Derivatization of 2-Aminoheptane with TFAA for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary amines such as 2-aminoheptane often exhibit poor chromatographic behavior in gas chromatography (GC) due to their polarity and potential for hydrogen bonding.[1] This can lead to issues like peak tailing, low sensitivity, and poor resolution. Derivatization is a crucial technique to enhance the volatility and thermal stability of such analytes, thereby improving their GC-MS analysis.[1][2]
This application note provides a detailed protocol for the derivatization of this compound using trifluoroacetic anhydride (TFAA). TFAA is a highly reactive and volatile acylating agent that readily reacts with the primary amine group of this compound to form a stable, less polar, and more volatile trifluoroacetamide derivative.[2] This derivatization significantly improves chromatographic peak shape and enhances sensitivity, making it an ideal method for the quantitative analysis of this compound in various matrices by GC-MS.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate (or other suitable anhydrous solvent like acetonitrile)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
Micropipettes
-
GC-MS system
Standard Solution Preparation
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions of lower concentrations by serial dilution to construct a calibration curve.
Derivatization Procedure
-
Sample Preparation: Pipette a known volume (e.g., 100 µL) of the this compound standard solution into a reaction vial.
-
Solvent Evaporation: If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample, followed by the addition of 100 µL of TFAA.
-
Reaction: Tightly cap the vial and heat it at 60-70°C for 20-30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Byproduct Removal (Recommended): Gently evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
GC-MS Analysis
Instrumentation
A gas chromatograph coupled to a mass selective detector (GC-MS) is used for the analysis.
GC-MS Parameters
The following are typical GC-MS parameters that can be optimized for the analysis of the this compound-TFA derivative:
| Parameter | Setting |
| GC System | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless or Split (e.g., 15:1) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 2.5 mL/min) |
| Oven Temperature Program | Initial temperature of 90°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 1 minute. |
| MS System | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Transfer Line | 280°C |
| Scan Range | m/z 40-550 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of the this compound-TFA derivative. These values are representative and may vary depending on the specific instrumentation and analytical conditions.
| Compound | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | N-(heptan-2-yl)-2,2,2-trifluoroacetamide | 8 - 12 | 211 (M+), 142, 114, 69 |
Experimental Workflow Diagram
Caption: Workflow for the derivatization of this compound with TFAA and subsequent GC-MS analysis.
Conclusion
The derivatization of this compound with trifluoroacetic anhydride is a robust and effective method to improve its analysis by GC-MS. The resulting trifluoroacetamide derivative is more volatile and thermally stable, leading to enhanced chromatographic performance and sensitivity. This application note provides a comprehensive protocol that can be readily implemented in research and drug development laboratories for the accurate and reliable quantification of this compound.
References
Application of 2-Aminoheptane as an Internal Standard in Chromatographic Analysis of Stimulants
Introduction
In the quantitative analysis of illicit drugs and substances of abuse, the use of an internal standard (IS) is crucial for achieving accurate and reliable results. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to all samples, calibrators, and controls. Its purpose is to compensate for variations in sample preparation, injection volume, and instrument response. 2-Aminoheptane, a primary amine, serves as an effective internal standard for the chromatographic analysis of various stimulant drugs, particularly amphetamine-type substances and synthetic cathinones, due to its structural similarity and comparable behavior during extraction and analysis.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods for the determination of stimulants in biological matrices.
Key Applications
This compound is particularly suitable as an internal standard for the following classes of compounds:
-
Amphetamines: Including amphetamine, methamphetamine, MDMA (3,4-methylenedioxymethamphetamine), MDA (3,4-methylenedioxyamphetamine), and MDEA (3,4-methylenedioxy-N-ethylamphetamine).
-
Synthetic Cathinones: Also known as "bath salts," this class includes compounds like mephedrone, methylone, and MDPV (3,4-methylenedioxypyrovalerone).
The structural resemblance of this compound to these stimulants ensures that it behaves similarly during sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), as well as during chromatographic separation.
Experimental Protocols
The following protocols describe the use of this compound as an internal standard for the analysis of amphetamine-type stimulants in whole blood and urine samples by GC-MS.
Protocol 1: Analysis of Amphetamines in Whole Blood
This protocol outlines a validated GC-MS/MS method for the simultaneous determination of eleven amphetamines and 34 synthetic cathinones in whole blood.
1. Sample Preparation and Extraction
A liquid-liquid extraction procedure is employed to isolate the analytes and the internal standard from the whole blood matrix.
Application Notes and Protocols for the Laboratory Synthesis of 2-Aminoheptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 2-aminoheptane derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities, including antimicrobial, cytotoxic, and neurological effects. The primary synthetic route detailed is reductive amination, a versatile and widely used method for the formation of carbon-nitrogen bonds.
Synthetic Methodologies
The laboratory synthesis of this compound derivatives can be efficiently achieved through several methods, with reductive amination being a prominent and versatile approach. This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
A common starting material for the synthesis of this compound derivatives is 2-heptanone. By reacting 2-heptanone with various primary or secondary amines in the presence of a suitable reducing agent, a diverse library of N-substituted this compound derivatives can be generated.
Alternative methods such as the Buchwald-Hartwig amination can also be employed for the synthesis of N-aryl-2-aminoheptane derivatives, offering a complementary approach for specific target molecules.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-aminoheptane via Reductive Amination
This protocol describes the synthesis of N-benzyl-2-aminoheptane from 2-heptanone and benzylamine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
2-Heptanone (1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-heptanone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add benzylamine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-aminoheptane.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-(4-Methoxyphenyl)-2-aminoheptane via Reductive Amination
This protocol details the synthesis of an N-aryl-2-aminoheptane derivative using p-anisidine.
Materials:
-
2-Heptanone (1.0 eq)
-
p-Anisidine (1.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)
-
Methanol (MeOH)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-heptanone (1.0 eq) and p-anisidine (1.0 eq) in methanol.
-
Add a few drops of glacial acetic acid to catalyze the imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Remove the methanol under reduced pressure.
-
To the residue, add saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by flash chromatography to yield N-(4-methoxyphenyl)-2-aminoheptane.
-
Confirm the structure of the purified product by spectroscopic methods.
Data Presentation
Table 1: Synthesis of Representative this compound Derivatives
| Derivative | Amine Reactant | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| N-Benzyl-2-aminoheptane | Benzylamine | NaBH(OAc)₃ | DCM | 18 | 85 | >95 (HPLC) |
| N-Phenyl-2-aminoheptane | Aniline | NaBH₃CN | MeOH | 24 | 78 | >98 (HPLC) |
| N-(4-Methoxyphenyl)-2-aminoheptane | p-Anisidine | NaBH₃CN | MeOH | 24 | 82 | >97 (HPLC) |
| 2-(Cyclohexylamino)heptane | Cyclohexylamine | NaBH(OAc)₃ | DCM | 20 | 88 | >96 (HPLC) |
Table 2: Characterization Data for Selected this compound Derivatives
| Derivative | Molecular Formula | MW ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| N-Benzyl-2-aminoheptane | C₁₄H₂₃N | 205.34 | 7.20-7.35 (m, 5H), 3.75 (d, 1H), 3.65 (d, 1H), 2.70 (m, 1H), 1.20-1.50 (m, 8H), 1.05 (d, 3H), 0.88 (t, 3H) | 140.8, 128.4, 128.1, 126.9, 56.2, 51.5, 36.8, 31.9, 25.9, 22.7, 20.5, 14.1 | 206.19 [M+H]⁺ |
| N-Phenyl-2-aminoheptane | C₁₃H₂₁N | 191.31 | 7.15 (t, 2H), 6.70 (t, 1H), 6.60 (d, 2H), 3.60 (m, 1H), 1.20-1.60 (m, 8H), 1.15 (d, 3H), 0.90 (t, 3H) | 147.8, 129.2, 117.0, 113.1, 52.5, 36.5, 31.9, 25.8, 22.7, 20.9, 14.1 | 192.17 [M+H]⁺ |
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound derivatives via reductive amination.
Signaling Pathway and Biological Evaluation
Certain this compound derivatives have been investigated for their ability to modulate the dopamine transporter (DAT), a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft.[1][2] Inhibition of DAT can lead to increased levels of dopamine in the synapse, a mechanism relevant to the treatment of conditions like ADHD and depression.[1]
Caption: Modulation of the dopamine transporter signaling pathway by this compound derivatives.
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized this compound derivatives on cancer cell lines.[3][4]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound derivatives.
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivatives in MHB in a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial viability.
Caption: Workflow for antibacterial susceptibility testing using the broth microdilution method.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 2-aminoheptane synthesis
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-aminoheptane, primarily focusing on the common method of reductive amination of 2-heptanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the synthesis of this compound via reductive amination?
Low yields in the reductive amination of 2-heptanone typically stem from one or more of the following issues:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder the reaction. Imine formation is often favored under mildly acidic conditions (pH 4-5).[1][2]
-
Poor Reagent Quality: Degradation of the starting ketone, amine source (e.g., ammonia), or the reducing agent can significantly impact the outcome.
-
Competing Side Reactions: The formation of byproducts is a major cause of yield loss. The most common side reactions are the reduction of the starting ketone to 2-heptanol and the over-alkylation of the product to form a secondary amine.[1][3]
-
Inefficient Work-up and Purification: this compound can be lost during aqueous extraction or purification steps if the pH is not carefully controlled.[4]
-
Improper Stoichiometry: Using incorrect molar ratios of reactants, especially the reducing agent, can either leave the reaction incomplete or promote side reactions.
Q2: My primary byproduct is 2-heptanol. How can I prevent the reduction of my starting ketone?
The formation of 2-heptanol occurs when the reducing agent attacks the 2-heptanone carbonyl group before it can form an imine with the amine source. To minimize this, consider the following:
-
Choose a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a milder and more selective reducing agent than sodium borohydride (NaBH₄). STAB is known to preferentially reduce the protonated imine intermediate over the ketone, making it an excellent choice for direct (one-pot) reductive aminations.
-
Adopt a Stepwise Procedure: First, allow the imine to form by stirring 2-heptanone with the amine source (e.g., ammonium acetate) for a period before introducing the reducing agent. This increases the concentration of the imine, favoring its reduction over the ketone.
-
Control Reaction pH: Maintain a slightly acidic pH (4-5). This condition catalyzes the formation of the imine, which is the desired substrate for the reduction step.
Q3: I'm observing a significant amount of a higher molecular weight byproduct. What is it, and how can I minimize it?
A common higher molecular weight byproduct is di(heptan-2-yl)amine. This secondary amine is formed when the desired product, this compound, acts as a nucleophile and reacts with another molecule of 2-heptanone to form a new imine, which is subsequently reduced.
To minimize its formation:
-
Use an Excess of the Amine Source: When using ammonia or an ammonia salt (like ammonium acetate), use a significant molar excess relative to 2-heptanone. This increases the probability that 2-heptanone will react with the primary amine source rather than the this compound product.
-
Control Stoichiometry: Avoid a large excess of the starting ketone, as this will drive the formation of the secondary amine.
Q4: My reaction seems to stall, leaving unreacted 2-heptanone. What conditions should I adjust?
Incomplete conversion is often due to an unfavorable equilibrium in the initial imine formation step or issues during the reduction.
-
Ensure Anhydrous Conditions: The formation of an imine from a ketone and an amine releases water. According to Le Châtelier's principle, removing this water can drive the equilibrium toward the imine product. While not always necessary with effective reducing agents, using a dehydrating agent like molecular sieves or performing the reaction in a setup with a Dean-Stark trap can improve imine formation.
-
Catalyze Imine Formation: Ensure the reaction is run under mildly acidic conditions. Acetic acid is often added as a catalyst. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Activate the Imine for Reduction: The reduction step is often more efficient if the imine is protonated to form an iminium ion, which is more electrophilic. The presence of a mild acid like acetic acid also facilitates this step.
Q5: I am losing a significant amount of product during the work-up and purification. What is a reliable extraction procedure for this compound?
Amines require a specific acid-base extraction procedure for effective separation from non-basic impurities.
-
Acidic Wash: After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acidic solution (e.g., 1M HCl). The basic this compound will be protonated to form its ammonium salt and partition into the aqueous layer. Neutral organic impurities, like the byproduct 2-heptanol, will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated amine. Discard the organic layer containing the impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 10M NaOH, solid K₂CO₃) until the pH is strongly basic (pH > 11). This deprotonates the ammonium salt, regenerating the free amine.
-
Final Extraction: Extract the aqueous layer multiple times with a fresh organic solvent. The free this compound will now partition back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified this compound.
Troubleshooting Summary: Reductive Amination
The table below summarizes key parameters and provides recommendations for optimizing the synthesis of this compound from 2-heptanone.
| Parameter | Issue / Observation | Recommended Action | Rationale |
| Reducing Agent | High levels of 2-heptanol byproduct. | Switch from NaBH₄ to Sodium Triacetoxyborohydride (NaBH(OAc)₃). | NaBH(OAc)₃ is sterically hindered and less reactive, showing high selectivity for reducing imines/iminium ions over ketones. |
| Reaction pH | Low conversion; starting materials remain. | Add a catalytic amount of acetic acid to maintain a pH between 4 and 5. | Mildly acidic conditions catalyze both the formation of the imine from the ketone and the subsequent reduction of the iminium ion. |
| Byproducts | Significant secondary amine (di(heptan-2-yl)amine) formation. | Use a larger excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate). | A higher concentration of the primary amine source outcompetes the this compound product in reacting with the remaining 2-heptanone. |
| Work-up | Low recovery of product after extraction. | Implement a rigorous acid-base extraction. Ensure the final basification step reaches a pH > 11 before re-extracting the product. | The amine is only soluble in the organic phase in its free-base form. Incomplete basification will leave the product as a salt in the aqueous layer. |
| Reaction Sequence | Low yield in one-pot procedure. | Try a two-step, one-pot approach: stir ketone and amine source for 1-2 hours to form the imine before adding the reducing agent. | This increases the concentration of the imine intermediate, providing more substrate for the reducing agent and minimizing ketone reduction. |
Visual Troubleshooting Guides
The following diagrams illustrate the troubleshooting workflow and the key reaction pathways.
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
Caption: Desired vs. competing side reactions in this compound synthesis.
Example Experimental Protocol
Synthesis of this compound via Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a direct, one-pot reductive amination of 2-heptanone.
Reagents & Materials:
-
2-Heptanone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
10M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-heptanone (1.0 eq), ammonium acetate (3.0 eq), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution based on the ketone.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours.
-
Reduction: To the stirring suspension, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Aqueous Work-up (Acid-Base Extraction):
-
Transfer the mixture to a separatory funnel and dilute with additional organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with 1M HCl (3 x volumes). Combine the acidic aqueous layers.
-
Cool the combined aqueous layers in an ice bath and basify by slowly adding 10M NaOH until the pH is > 11.
-
Extract the now basic aqueous layer with ethyl acetate (3 x volumes).
-
-
Isolation: Combine the final organic extracts. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by distillation under reduced pressure.
References
Technical Support Center: Synthesis of Methyl 2-aminoheptanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-aminoheptanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of methyl 2-aminoheptanoate, providing potential causes and recommended solutions.
Problem 1: Low Yield of Methyl 2-aminoheptanoate in Fischer Esterification
Question: I am attempting to synthesize methyl 2-aminoheptanoate from 2-aminoheptanoic acid and methanol using a strong acid catalyst (e.g., H₂SO₄ or HCl), but I am consistently obtaining a low yield. What are the potential causes and how can I improve the yield?
Possible Causes and Solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, consider the following:
-
Excess Methanol: Use a large excess of methanol, which can also serve as the solvent.
-
Water Removal: The water produced during the reaction can shift the equilibrium back to the reactants. Use a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent like molecular sieves.
-
Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Zwitterionic Nature of the Amino Acid: In neutral solution, amino acids exist as zwitterions, which reduces the nucleophilicity of the carboxyl group[1]. The strong acid catalyst is crucial to protonate the carboxyl group and facilitate the reaction. Ensure an adequate amount of catalyst is used.
-
Work-up Issues: The product is typically isolated as the hydrochloride salt[2]. Ensure proper pH adjustment during the work-up to prevent loss of the product.
Problem 2: Presence of an Unexpected Side Product in Fischer Esterification
Question: After synthesizing methyl 2-aminoheptanoate via Fischer esterification, I observe an additional peak in my GC-MS analysis that I suspect is a side product. What could this be and how can I minimize its formation?
Potential Side Product:
-
N-Methylated Product: A common side reaction in the esterification of amino acids with methanol is the methylation of the amino group, leading to the formation of methyl 2-(methylamino)heptanoate. This occurs because the amino group can also act as a nucleophile.
Strategies to Minimize N-Alkylation:
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can favor N-alkylation. Optimize these parameters by monitoring the reaction for the formation of the desired product and the side product.
-
N-Protection: For applications requiring very high purity, a multi-step approach involving N-protection (e.g., with a Boc or Cbz group), followed by esterification and deprotection, can be employed to prevent N-alkylation[1].
Problem 3: Formation of a Hydroxy Byproduct in Reductive Amination
Question: I am synthesizing methyl 2-aminoheptanoate via reductive amination of methyl 2-oxoheptanoate and an ammonia source, but I am observing a significant amount of methyl 2-hydroxyheptanoate. How can I improve the selectivity for the desired amine?
Cause and Solutions:
-
Reduction of the Keto Group: The reducing agent can reduce the ketone functionality of the starting material to a hydroxyl group, forming methyl 2-hydroxyheptanoate. The selectivity of the reductive amination is highly dependent on the choice of reducing agent and the reaction conditions.
-
Optimizing the Reducing Agent and Conditions:
-
Selective Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for reducing the intermediate imine over the ketone starting material, especially under mildly acidic conditions. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.
-
pH Control: The pH of the reaction is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6). At lower pH, the reducing agent may preferentially reduce the ketone.
-
Stepwise vs. One-Pot: Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes improve selectivity compared to a one-pot reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing methyl 2-aminoheptanoate?
A1: The two most prevalent methods are:
-
Fischer Esterification: This is a direct acid-catalyzed esterification of 2-aminoheptanoic acid with methanol[1].
-
Reductive Amination: This involves the reaction of a methyl 2-oxoheptanoate with an amine source (like ammonia or ammonium acetate) in the presence of a reducing agent[3].
Q2: What are the expected major side products for each synthesis route?
A2:
-
Fischer Esterification: The primary side product is typically the N-methylated derivative, methyl 2-(methylamino)heptanoate . Unreacted starting material, 2-aminoheptanoic acid , may also be present.
-
Reductive Amination: The main side product is the corresponding alcohol, methyl 2-hydroxyheptanoate , formed from the reduction of the ketone starting material.
Q3: What analytical techniques are best suited for identifying and quantifying these side products?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose. However, due to the polar nature of the amino ester and potential side products, derivatization (e.g., with silylation reagents like MTBSTFA or acylation with chloroformates) is often required to improve volatility and chromatographic separation. High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometric detection (LC-MS), can also be used.
Q4: How can I confirm the identity of an unknown peak in my chromatogram?
A4: The most definitive method is to compare the retention time and mass spectrum of the unknown peak with that of a synthesized authentic standard of the suspected side product. If a standard is not available, high-resolution mass spectrometry (HRMS) can provide an accurate mass for elemental composition determination, and tandem mass spectrometry (MS/MS) can be used to obtain structural information from the fragmentation pattern.
Data Presentation
The following tables summarize the potential side products and reaction conditions for the two main synthetic routes. The quantitative data presented are illustrative and can vary based on specific experimental parameters.
Table 1: Side Products in Methyl 2-aminoheptanoate Synthesis
| Synthesis Route | Starting Materials | Expected Main Side Product | Other Potential Impurities |
| Fischer Esterification | 2-Aminoheptanoic acid, Methanol, Acid Catalyst | Methyl 2-(methylamino)heptanoate | Unreacted 2-aminoheptanoic acid |
| Reductive Amination | Methyl 2-oxoheptanoate, Ammonia source, Reducing agent | Methyl 2-hydroxyheptanoate | Over-alkylated products (secondary/tertiary amines) |
Table 2: Illustrative Influence of Reaction Conditions on Side Product Formation
| Synthesis Route | Condition Varied | Effect on Side Product Formation |
| Fischer Esterification | Increased Temperature/Time | May increase the yield of N-methylated product. |
| Reductive Amination | Choice of Reducing Agent | NaBH(OAc)₃ or NaBH₃CN are more selective for the imine, reducing the formation of the hydroxy byproduct compared to NaBH₄. |
| Reductive Amination | pH | Slightly acidic pH (4-6) favors imine formation and subsequent reduction over direct ketone reduction. |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-Aminoheptanoic Acid
Objective: To synthesize methyl 2-aminoheptanoate hydrochloride via acid-catalyzed esterification.
Materials:
-
2-Aminoheptanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 2-aminoheptanoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.1 equivalents) or thionyl chloride (1.1 equivalents) with stirring.
-
Remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-aminoheptanoate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination of Methyl 2-Oxoheptanoate
Objective: To synthesize methyl 2-aminoheptanoate via reductive amination.
Materials:
-
Methyl 2-oxoheptanoate
-
Ammonium acetate (NH₄OAc) or Ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Acetic acid (optional, for pH adjustment)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 2-oxoheptanoate (1 equivalent) and ammonium acetate (5-10 equivalents) in methanol.
-
If necessary, adjust the pH to 4-6 with acetic acid.
-
Add sodium cyanoborohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for identifying unknown peaks in analytical data.
References
Technical Support Center: Optimizing HPLC Peak Shape for 2-Aminoheptane Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2-aminoheptane, focusing on achieving ideal peak shapes.
Troubleshooting Guide: Common Peak Shape Problems
Poor peak shape in the HPLC analysis of this compound is a common issue that can compromise the accuracy and precision of quantification. The following table outlines the most frequent problems, their probable causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions with Silanol Groups: The primary amine of this compound can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[1][2] | Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of silanol groups. A pH above 8 is often effective.[3] Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. A typical concentration is 0.1-0.5% (v/v).[1][4] Column Selection: Employ a base-deactivated column or a column with a stationary phase that shields the silica surface, such as an end-capped C18 column. |
| Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing. | Reduce Sample Concentration: Dilute the sample to ensure the injected amount is within the column's linear range. | |
| Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. | Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Peak Fronting | Column Overload: This is a common cause of peak fronting, especially at high concentrations. | Reduce Sample Concentration: Dilute the sample to avoid overloading the column. |
| Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to fronting. | Improve Solubility: Choose a more suitable solvent for the sample or gently warm the sample to ensure complete dissolution. | |
| Channeling in the Column: A void or channel in the column packing can cause the sample to move unevenly, resulting in a fronting peak. | Column Replacement: If channeling is suspected, the column may need to be replaced. | |
| Peak Broadening | Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to peak broadening. | Minimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
| Low Column Efficiency: An old or poorly packed column will exhibit reduced efficiency and broader peaks. | Column Evaluation and Replacement: Check the column's performance with a standard compound. If efficiency is low, replace the column. | |
| Inappropriate Flow Rate: A flow rate that is too high or too low can lead to band broadening. | Flow Rate Optimization: Determine the optimal flow rate for the column dimensions and particle size. | |
| Split Peaks | Void in the Column: A void at the head of the column is a common cause of split peaks. | Column Maintenance/Replacement: Gently tapping the column or reversing the flow (for columns that allow it) may resolve a small void. Otherwise, the column should be replaced. |
| Partially Clogged Frit: Particulates from the sample or mobile phase can block the inlet frit of the column. | Frit Replacement/Column Cleaning: If possible, replace the inlet frit. Otherwise, back-flushing the column (if permissible by the manufacturer) may help. | |
| Co-eluting Interference: A closely eluting impurity can appear as a shoulder or a split peak. | Method Optimization: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the analyte and the interfering peak. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for this compound analysis?
A1: For reversed-phase HPLC, a C18 column is a good starting point. However, due to the basic nature of this compound, a base-deactivated or end-capped C18 column is highly recommended to minimize peak tailing caused by interactions with residual silanol groups. For very polar compounds that are poorly retained on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter. At a low pH (e.g., < 3), the silanol groups on the silica packing are protonated and less likely to interact with the protonated amine. At a high pH (e.g., > 8), the silanol groups are ionized, but the this compound is in its free base form and less likely to interact. A pH range between 3 and 7 should generally be avoided as it can lead to strong interactions and poor peak shape. It is recommended to work at a pH that is at least 2 units away from the pKa of the analyte.
Q3: Are there any mobile phase additives that can improve the peak shape of this compound?
A3: Yes, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can significantly improve peak shape. TEA competes with the this compound for interaction with active silanol sites on the stationary phase, thereby reducing peak tailing.
Q4: Should I consider derivatization for the analysis of this compound?
A4: Derivatization can be a valuable strategy, especially if you are using UV or fluorescence detection, as this compound lacks a strong chromophore. Derivatizing agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to introduce a fluorescent tag, significantly enhancing detection sensitivity.
Q5: What are the typical starting conditions for a reversed-phase HPLC method for this compound?
A5: A good starting point would be a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous phase. For example, you could start with a gradient of 10-90% acetonitrile in 20 mM ammonium formate buffer adjusted to pH 3 or pH 9. The flow rate would typically be around 1 mL/min, and the column temperature could be set to 30-40 °C to improve efficiency.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of Underivatized this compound
This protocol provides a general procedure for the analysis of this compound without derivatization, focusing on minimizing peak tailing.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium formate
-
Formic acid or ammonium hydroxide (for pH adjustment)
-
C18 reversed-phase column (base-deactivated or end-capped recommended)
2. Instrument and Conditions:
-
HPLC system with a UV or evaporative light scattering detector (ELSD)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid OR pH 9.0 with ammonium hydroxide
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm or ELSD
3. Sample Preparation:
-
Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Prepare working standards by diluting the stock solution to the desired concentrations.
4. Analysis:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject a blank (initial mobile phase) to ensure a clean baseline.
-
Inject the standards and samples.
Protocol 2: Pre-column Derivatization of this compound with OPA for Fluorescence Detection
This protocol describes the derivatization of this compound with o-phthalaldehyde (OPA) for enhanced sensitivity using fluorescence detection.
1. Materials and Reagents:
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or other thiol
-
Boric acid buffer (0.1 M, pH 10.2)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic
-
C18 reversed-phase column
2. Derivatization Reagent Preparation:
-
Prepare a 5 mM OPA solution in 0.1 M borate buffer.
-
Add 3-MPA to the OPA solution to a final concentration of 225 mM. This reagent should be prepared fresh daily.
3. Derivatization Procedure:
-
In a vial, mix your this compound sample (or standard) with the borate buffer.
-
Add the OPA/3-MPA reagent.
-
Allow the reaction to proceed for approximately 5 minutes at room temperature. The derivatization can be automated using an HPLC autosampler.
4. Instrument and Conditions:
-
HPLC system with a fluorescence detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 4.6
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v)
-
Gradient: 28% B for 3 min, then to 80% B over 10 min
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation at 230 nm, Emission at 450 nm
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape problems.
Caption: General workflow for the HPLC analysis of this compound.
References
Technical Support Center: Preventing Peak Tailing of Amines in Gas Chromatography
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenge of peak tailing during the gas chromatography (GC) analysis of amines. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve symmetrical peaks and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for amine analysis?
A1: In an ideal gas chromatography separation, a peak should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and decrease the overall sensitivity of the analysis.[1] Amines are particularly prone to tailing due to their basic and polar nature, which leads to strong interactions with active sites within the GC system.[1][2]
Q2: What are the primary causes of amine peak tailing in GC?
A2: The primary cause of peak tailing for amines is the interaction with active sites in the GC system.[3] These active sites are often acidic silanol groups (Si-OH) present on the surfaces of the injector liner, the capillary column, and even glass wool packing. The basic amine molecules adsorb strongly to these acidic sites, leading to their delayed and slow release, which results in a tailing peak shape. Other contributing factors can include:
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix can create new active sites.
-
Improper Column Installation: Can create dead volumes or expose the sample to active metal surfaces.
-
System Leaks: Leaks at the septum or column fittings can disrupt carrier gas flow.
-
Incorrect GC Method Parameters: Sub-optimal inlet temperature, carrier gas flow rate, or solvent-phase polarity mismatch can all negatively impact peak shape.
-
Sample Overload: Injecting too much sample can saturate the stationary phase.
-
Column Degradation: Exceeding the column's upper temperature limit or exposure to oxygen at high temperatures can damage the stationary phase.
Q3: How can I determine if peak tailing is a system-wide issue or specific to my amine analytes?
A3: A simple diagnostic test is to inject a test mixture containing both your amine analyte and a series of non-active compounds like hydrocarbons.
-
If only the amine peak tails: This strongly suggests a chemical interaction between your analyte and active sites within the system.
-
If all peaks tail: This usually points to a physical problem, such as improper column installation, a leak, or a dead volume in the system.
Q4: What are the most effective strategies to prevent peak tailing of amines?
A4: A multi-faceted approach is often the most effective:
-
Use Specialized "Amine" Columns: These columns are specifically designed with a base-deactivated stationary phase to minimize interactions with basic compounds.
-
Employ Deactivated Inlet Liners: Using liners with a base deactivation or other advanced deactivation technologies can significantly reduce analyte adsorption in the injector.
-
Derivatization: Chemically modifying the amines to make them less polar and more volatile is a highly effective strategy to improve peak shape.
-
Optimize GC Method Parameters: Proper adjustment of inlet temperature, flow rates, and injection volume is crucial.
-
Regular System Maintenance: Periodically replacing consumables like septa, liners, and O-rings, and trimming the column can prevent the buildup of active sites.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving amine peak tailing.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.
Caption: A logical workflow for diagnosing and resolving GC peak tailing issues.
Data Presentation: Impact of Inlet Liner Deactivation
The choice of inlet liner and its deactivation can significantly impact the analysis of active compounds like amines.
| Liner Deactivation Type | Expected Performance for Amines | Key Considerations |
| Standard Silanized | Poor to Moderate | Prone to hydrolysis, creating active silanol groups. Not recommended for trace amine analysis. |
| Base Deactivated | Good to Excellent | Specifically treated to create a basic surface, reducing interactions with basic analytes. |
| Proprietary Advanced Deactivation (e.g., Topaz) | Excellent | Often provides superior inertness for a wider range of active compounds, including challenging amines like diethanolamine. |
Experimental Protocols
Protocol 1: Silylation Derivatization of Primary Amines
This protocol describes a common derivatization technique to improve the chromatographic behavior of primary amines.
Objective: To replace active hydrogens on the amine group with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and reducing peak tailing.
Materials:
-
Amine sample
-
Aprotic solvent (e.g., pyridine, acetonitrile)
-
Silylating reagent (e.g., BSTFA with 1% TMCS)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation: Dissolve a known amount of the amine sample in an appropriate aprotic solvent in a GC vial.
-
Reagent Addition: Add a 2 to 10-fold molar excess of the silylating reagent (e.g., 100 µL of BSTFA with 1% TMCS) to the sample solution.
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.
Protocol 2: Acylation Derivatization of Primary and Secondary Amines
This protocol is another effective method for reducing amine polarity.
Objective: To convert primary and secondary amines into stable, less polar amide derivatives.
Materials:
-
Amine sample
-
Aprotic solvent (e.g., pyridine, tetrahydrofuran)
-
Acylating reagent (e.g., trifluoroacetic anhydride - TFAA)
-
GC vials with caps
Procedure:
-
Sample Preparation: Dissolve the amine sample in an aprotic solvent in a GC vial.
-
Reagent Addition: Add the acylating reagent to the sample solution. The reaction is often rapid and can be performed at room temperature.
-
Reaction: Gently mix the solution and allow it to stand for 15-30 minutes.
-
Analysis: Inject the derivatized sample directly into the GC.
Derivatization Workflow Diagram
The following diagram illustrates the general workflow for amine derivatization prior to GC analysis.
References
improving purity of 2-aminoheptane through recrystallization
Technical Support Center: Purifying 2-Aminoheptane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of this compound through recrystallization of its salt form. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why can't I directly recrystallize this compound?
A1: this compound is a liquid at room temperature, with a melting point estimated at -19°C.[1] Recrystallization is a purification technique used for solid compounds. Therefore, to purify this compound by this method, it must first be converted into a stable, solid derivative, typically a salt.
Q2: How is liquid this compound converted into a solid for recrystallization?
A2: The basic amine group of this compound can be reacted with an acid (e.g., hydrochloric acid, sulfuric acid, or oxalic acid) to form an ammonium salt.[2][3] These salts are ionic compounds and are typically crystalline solids at room temperature, making them suitable for purification by recrystallization.
Q3: What is the best acid to use for salt formation?
A3: The choice of acid depends on the desired properties of the salt and the solvent system you plan to use.
-
Hydrochloric acid (HCl) often forms crystalline hydrochloride salts that can be recrystallized from solvent systems like ethanol/ether.[2]
-
Sulfuric acid (H₂SO₄) forms sulfate salts, which are noted to be readily soluble in water, a property that can be exploited for purification.[1]
-
Oxalic acid is known to form nicely crystalline mono-oxalate salts with amines, which can be precipitated from solvents like isopropanol (IPA).
-
Trichloroacetic acid (TCA) can also be used to precipitate amine salts, which can then be easily converted back to the free amine.
Q4: What are the key characteristics of a good recrystallization solvent?
A4: An ideal recrystallization solvent is one in which the compound (in this case, the this compound salt) is highly soluble at an elevated temperature but has low solubility at cooler temperatures. Additionally, the impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
Experimental Protocols
Protocol 1: Formation of this compound Hydrochloride Salt
This protocol details the conversion of liquid this compound into its solid hydrochloride salt.
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in an Erlenmeyer flask.
-
Acidification : While stirring, slowly add a solution of hydrochloric acid in diethyl ether (or a slight excess of concentrated aqueous HCl) dropwise to the dissolved amine.
-
Precipitation : The this compound hydrochloride salt will precipitate out of the solution as a solid. The formation of a white precipitate indicates a successful reaction.
-
Isolation : Collect the solid salt by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying : Dry the crude salt thoroughly. This crude solid is now ready for purification by recrystallization.
Protocol 2: Recrystallization of this compound Hydrochloride
This protocol provides a general method for the recrystallization of the crude this compound salt. The optimal solvent system should be determined empirically. A common system for amine salts is an alcohol (e.g., ethanol, isopropanol) as the primary solvent and a non-polar solvent (e.g., diethyl ether, heptane) as the anti-solvent.
-
Dissolution : Place the crude this compound hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of a hot primary solvent (e.g., ethanol) and heat the mixture gently until the solid is fully dissolved.
-
Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath to further decrease the salt's solubility.
-
Isolation : Collect the purified crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying : Dry the pure crystals completely to remove any residual solvent. A melting point analysis can be performed to assess purity.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₇H₁₇N | |
| Molecular Weight | 115.22 g/mol | |
| Boiling Point | 142-144 °C | |
| Density | 0.766 g/mL at 25 °C | |
| Water Solubility | 9 g/L at 20 °C |
| Appearance | Clear colorless to yellow liquid | |
Table 2: Template for this compound Salt Solubility Screening Researchers should use this table to record their own experimental findings to determine the optimal recrystallization solvent.
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Notes |
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Water | ||||
| Toluene | ||||
| Heptane | ||||
| Ethanol/Ether | Two-solvent system | |||
| Methanol/Water | Two-solvent system |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated and requires nucleation to begin. | - Boil off some of the solvent to increase the concentration and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a "seed crystal" of the pure compound to initiate crystal growth. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute salt. The solution is too concentrated, causing the solute to come out of solution above its melting point. Impurities are depressing the melting point. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. - Try a lower-boiling point solvent system. - If impurities are suspected, consider a preliminary purification step (e.g., charcoal treatment). |
| Low Recovery of Purified Product | Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor. Premature crystallization occurred during a hot filtration step. The solution was not cooled sufficiently before filtration. | - Use the minimum amount of hot solvent necessary for dissolution. - Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. - Ensure the filtration apparatus (funnel, filter paper) is pre-heated before a hot filtration. - Cool the solution thoroughly in an ice bath before filtering to minimize solubility. |
| Crystals Appear Discolored or Impure | Colored impurities are present in the crude material. Impurities have similar solubility profiles and are co-precipitating with the product. The solution cooled too quickly, trapping impurities in the crystal lattice. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before crystallization. - Ensure slow cooling to allow for selective crystal formation. Rapid cooling can trap impurities. - A second recrystallization in a different solvent system may be necessary. |
Visualizations
Caption: General workflow for purifying this compound via salt formation and recrystallization.
Caption: A decision tree to troubleshoot common issues during recrystallization.
References
troubleshooting incomplete derivatization of 2-aminoheptane for GC-MS
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete derivatization of 2-aminoheptane for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete derivatization of this compound?
Incomplete derivatization is a frequent issue that primarily stems from suboptimal reaction conditions. The most common factors include the presence of moisture, insufficient reagent concentration, inadequate reaction time or temperature, and poor sample solubility.[1] For primary amines like this compound, ensuring the reaction environment is completely anhydrous is critical, especially when using silylating reagents.[2][3]
Q2: Which type of derivatization reagent is best for a primary amine like this compound?
Both acylation and silylation are common and effective methods for derivatizing primary amines.[2]
-
Acylation: This technique involves reagents like Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA) to form stable amide derivatives. Acylated derivatives are often more stable than their silylated counterparts, particularly for primary amines.
-
Silylation: This method uses reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, to replace active hydrogens with a silyl group. Silylation reactions are highly sensitive to moisture, which can consume the reagent and decompose the derivatives.
The choice depends on your specific analytical needs, matrix complexity, and available instrumentation. Acylation is often preferred for its derivative stability.
Q3: My dried sample residue containing this compound will not dissolve in the derivatization reagent. What should I do?
For the derivatization reaction to proceed, the analyte must be fully dissolved. If the dried extract does not dissolve in the derivatization agent alone, you can add a small amount of an appropriate anhydrous solvent. Anhydrous pyridine or ethyl acetate are commonly used to first dissolve the sample residue before adding the derivatization reagent.
Q4: I am observing multiple peaks for my single analyte (this compound) after derivatization. What is causing this?
The appearance of multiple peaks for a single compound can indicate the formation of multiple derivative products or that the reaction has not gone to completion. This can sometimes occur with silylation. To resolve this, you can try modifying the reaction conditions, such as adjusting the temperature or extending the reaction time, to favor the formation of a single, fully derivatized product.
Q5: How critical is the removal of water from the sample and reagents?
The removal of water is absolutely critical, particularly for silylation. Moisture will react with the derivatizing reagent, reducing its effective concentration and preventing it from reacting with the this compound. Water can also lead to the decomposition of the newly formed derivatives, resulting in low yield and poor reproducibility. Always use anhydrous solvents and reagents and ensure your glassware is thoroughly dried.
Q6: My acylation reaction produces acidic byproducts. Do I need to remove them?
Yes, it is highly recommended. Acylation with acid anhydrides produces acidic byproducts that can damage the GC column. These byproducts should be removed from the reaction mixture before injection to ensure column longevity and prevent chromatographic issues. This can be achieved by a gentle evaporation of the reaction mixture under nitrogen and redissolving the residue in a suitable solvent like ethyl acetate.
Section 2: Troubleshooting Guide for Incomplete Derivatization
| Symptom | Potential Cause | Recommended Solution |
| Low Peak Area for Derivative / High Peak Area for Underivatized Analyte | Incomplete Reaction: Insufficient time, temperature, or reagent concentration. | Increase reaction time and/or temperature according to protocol recommendations. Ensure at least a 2:1 molar ratio of derivatizing reagent to active hydrogens. |
| Presence of Moisture: Water is consuming the reagent and/or decomposing the derivative. | Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. Dry the sample completely under a stream of nitrogen before adding reagents. | |
| Poor Sample Solubility: The analyte is not fully dissolved in the reaction mixture. | Add a small volume of an appropriate anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the sample before adding the derivatization reagent. | |
| Peak Tailing for the Derivative Peak | Incomplete Derivatization: Residual polar amine groups are interacting with the GC column. | Re-optimize the derivatization procedure (time, temperature, reagent concentration) to drive the reaction to completion. Derivatization should reduce or eliminate peak tailing. |
| Active Sites in GC System: The GC liner or column may have active sites causing adsorption. | Use a deactivated liner. If the column is old, consider trimming the front end or replacing it. | |
| Multiple Derivative Peaks for this compound | Side Reactions or Partial Derivatization: Reaction conditions may favor the formation of multiple products. | Modify reaction conditions (e.g., lower the temperature, change the reagent or solvent) to favor a single product. Consult literature for the specific reagent being used. |
| No Derivative Peak Observed | Complete Reaction Failure: Reagent may be degraded (e.g., due to moisture exposure). | Use a fresh vial of derivatizing reagent. Confirm the reaction conditions (time, temperature) are correct. |
| Derivative Instability: The formed derivative may be unstable and degrading in the GC inlet or on the column. | Consider switching to a different derivatization method that produces a more stable derivative (e.g., switching from silylation to acylation). |
Section 3: Comparison of Common Derivatization Methods
The following table summarizes typical reaction conditions for two common derivatization techniques for primary amines.
| Parameter | Acylation (with TFAA) | Silylation (with BSTFA + 1% TMCS) |
| Reagent | Trifluoroacetic Anhydride (TFAA) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Typical Solvent | Acetonitrile, Ethyl Acetate (Anhydrous) | Pyridine, Acetonitrile, Dichloromethane (Anhydrous) |
| Reaction Temperature | 60 - 70°C | 70 - 80°C |
| Reaction Time | 15 - 30 minutes | 30 - 60 minutes |
| Byproducts | Trifluoroacetic acid (acidic, should be removed) | N-trimethylsilyl-trifluoroacetamide (volatile, generally non-interfering) |
| Key Considerations | Derivatives are very stable. Acidic byproducts can damage the GC column if not removed. | Highly sensitive to moisture. Anhydrous conditions are critical. Catalyst (TMCS) increases reactivity. |
Section 4: Experimental Protocols
Protocol 1: Acylation of this compound with TFAA
This protocol describes the formation of a trifluoroacetamide derivative.
Materials:
-
Dried this compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Methodology:
-
Sample Preparation: Place the accurately weighed or measured sample of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample, followed by 100 µL of TFAA.
-
Reaction: Tightly cap the vial and heat it at 60-70°C for 15-30 minutes in a heating block.
-
Byproduct Removal: Allow the vial to cool to room temperature. Gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to remove the acidic byproduct.
-
Reconstitution: Re-dissolve the dried derivative residue in a suitable volume (e.g., 200-500 µL) of ethyl acetate.
-
Analysis: Inject 1 µL of the final solution into the GC-MS.
Protocol 2: Silylation of this compound with BSTFA + TMCS
This protocol describes the formation of a trimethylsilyl (TMS) derivative.
Materials:
-
Dried this compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Methodology:
-
Sample Preparation: Place the accurately weighed or measured sample of this compound into a reaction vial. Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS. Unlike acylation, byproduct removal is typically not necessary.
Section 5: Visualized Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete derivatization issues.
Caption: A workflow diagram for troubleshooting incomplete derivatization in GC-MS sample preparation.
References
Technical Support Center: Chiral Separation of 2-Aminoheptane
Welcome to the Technical Support Center for the chiral separation of 2-aminoheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the enantioseparation of this compound.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the chiral separation of this compound.
Issue 1: Poor or No Resolution of this compound Enantiomers
-
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP)
-
Troubleshooting Step: The selection of the chiral stationary phase is critical for achieving separation. For primary amines like this compound, polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are often effective. If initial attempts with one type of column are unsuccessful, screening a different type is recommended. For instance, if a cellulose-based column provides no separation, a cyclodextrin-based column might yield better results.
-
Expected Outcome: Identification of a suitable CSP that shows at least partial separation of the this compound enantiomers.
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition
-
Troubleshooting Step: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in chiral recognition.
-
Organic Modifier: In normal-phase chromatography, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane). Small changes in the alcohol percentage can significantly impact resolution.
-
Mobile Phase Additives: For basic analytes like this compound, peak shape and resolution can often be improved by adding a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase at a low concentration (typically 0.1-0.5%). This helps to minimize unwanted interactions with the stationary phase. In some cases, an acidic additive might be beneficial.
-
-
Expected Outcome: Improved peak shape and increased separation between the enantiomers.
-
-
Possible Cause 3: Unsuitable Temperature
-
Troubleshooting Step: Temperature can influence the interactions between the analyte and the CSP. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum for the separation. Generally, lower temperatures tend to increase resolution, but this is not always the case.
-
Expected Outcome: Determination of the optimal temperature for maximizing the resolution of this compound enantiomers.
-
-
Possible Cause 4: Inadequate Separation Technique (Consider Derivatization)
-
Troubleshooting Step: If direct separation by HPLC or SFC proves challenging, consider derivatization of the primary amine group. Derivatization with a chiral or achiral reagent can introduce new interaction sites, which may enhance enantioselectivity on a given CSP. For gas chromatography (GC), derivatization is often necessary to improve volatility and achieve separation.
-
Expected Outcome: Successful separation of the derivatized this compound enantiomers.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Secondary Interactions with the Stationary Phase
-
Troubleshooting Step: The basic nature of the amine group in this compound can lead to strong interactions with residual silanol groups on silica-based CSPs, resulting in peak tailing. The addition of a basic modifier like DEA or TEA to the mobile phase can help to mask these silanol groups and improve peak symmetry.
-
Expected Outcome: Symmetrical, well-defined peaks.
-
-
Possible Cause 2: Column Overload
-
Troubleshooting Step: Injecting too much sample can lead to peak distortion, including fronting or tailing. Prepare a more dilute sample of this compound and inject a smaller volume to see if the peak shape improves.
-
Expected Outcome: Sharper, more symmetrical peaks.
-
-
Possible Cause 3: Inappropriate Sample Solvent
-
Troubleshooting Step: The solvent used to dissolve the this compound sample should be compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself or in a weaker solvent. Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Expected Outcome: Improved peak shape without distortion.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a chiral separation method for this compound?
A1: A good starting point is to screen a few different types of chiral stationary phases. Polysaccharide-based columns (e.g., Chiralpak series) and cyclodextrin-based columns are generally recommended for primary amines. For the mobile phase in normal-phase HPLC, a mixture of hexane or heptane with a small percentage of an alcohol modifier (e.g., 10-20% isopropanol or ethanol) and a basic additive (e.g., 0.1% DEA) is a common starting point.
Q2: Can I use reversed-phase chromatography for the chiral separation of this compound?
A2: While normal-phase and polar organic modes are more common for the chiral separation of amines on polysaccharide-based CSPs, reversed-phase methods can also be effective, particularly with cyclodextrin-based or certain derivatized polysaccharide columns. A typical reversed-phase mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.
Q3: How can I improve the resolution if I have partial separation but it's not baseline?
A3: If you have partial separation, you can try several optimization strategies:
-
Fine-tune the mobile phase: Make small adjustments to the percentage of the organic modifier.
-
Change the organic modifier: If you are using isopropanol, try ethanol, or vice-versa.
-
Adjust the flow rate: Lowering the flow rate can sometimes increase the interaction time with the CSP and improve resolution, at the cost of a longer run time.
-
Optimize the temperature: Experiment with different column temperatures to see if it improves the separation factor.
Q4: Is derivatization necessary for the chiral separation of this compound?
A4: Not always for HPLC or SFC, but it can be a useful strategy if direct methods fail to provide adequate resolution. For gas chromatography, derivatization of the amine group is typically required to make the compound volatile enough for analysis and to facilitate chiral recognition on the GC column.
Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
A5: SFC can offer several advantages for the chiral separation of compounds like this compound. It is often faster than HPLC, consumes less organic solvent (making it a "greener" technique), and can provide different selectivity compared to HPLC. For primary amines, SFC with a CO2-based mobile phase and an alcohol modifier with additives is a powerful separation technique.[]
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) of Derivatized this compound
This method is based on a reported successful separation of this compound enantiomers.
-
Derivatization:
-
React this compound with trifluoroacetic anhydride to form the N-trifluoroacetyl derivative. This step is crucial for making the analyte volatile and suitable for GC analysis.
-
-
Chromatographic Conditions:
-
Column: A chiral GC column, such as one with a cyclodextrin-based stationary phase, is required.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature program is necessary. A starting point could be an initial temperature of around 80-100°C, held for a few minutes, followed by a ramp to a final temperature of 150-180°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Protocol 2: Suggested Starting Method for Chiral HPLC of this compound (Method Development)
This protocol provides a starting point for developing a direct HPLC method.
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Stationary Phase Screening:
-
Column 1: Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Column 2: Cyclodextrin-based (e.g., beta-cyclodextrin).
-
-
Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as aliphatic amines have low UV absorbance).
-
-
Optimization: Based on the initial screening results, adjust the ratio of hexane to alcohol and the type of alcohol to optimize resolution.
Data Presentation
Table 1: Reported GC Separation Data for Derivatized this compound Enantiomers
| Parameter | Value |
| Analyte | N-trifluoroacetyl-2-aminoheptane |
| Separation Factor (α) | 1.03 |
| Retention Time (tR1) | 15.20 min |
| Retention Time (tR2) | 15.42 min |
Data adapted from a study on a specific chiral GC column. Retention times and separation factors will vary with the specific column and conditions used.
Table 2: Example Data for Chiral Separation of a Structurally Similar Primary Amine (4-(Aminomethyl)heptane) by HPLC and SFC
| Technique | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| HPLC | Polysaccharide-based | Heptane/Ethanol with additive | > 1.5 |
| SFC | Polysaccharide-based | CO2/Methanol with additive | > 2.0 |
This data is for a related compound and serves as a guideline for expected performance when developing a method for this compound.[2]
Visualizations
Caption: A logical workflow for developing a chiral separation method for this compound.
Caption: A troubleshooting guide for addressing poor resolution in this compound chiral separation.
References
minimizing matrix effects in LC-MS/MS analysis of 2-aminoheptane
Welcome to the technical support center for the LC-MS/MS analysis of 2-aminoheptane (also known as octodrine or DMHA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: The matrix refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, sensitivity, and reproducibility of the analysis.[2][3]
Q2: Why is this compound analysis susceptible to matrix effects?
A2: this compound is a small, basic amine compound (C7H17N). When analyzing it in complex biological matrices like plasma, serum, or urine, it often co-elutes with endogenous matrix components such as phospholipids and other amines. These components can compete for ionization in the ESI source, leading to significant ion suppression and unreliable quantification.
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for compensating for matrix effects. A SIL-IS, such as this compound-d4, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even with variable matrix effects.
Q4: How can I quantitatively assess the matrix effect in my method?
A4: The Matuszewski post-extraction spike method is a common approach. It involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample (Set B) with the peak area of the same analyte concentration in a neat solution (Set A). The matrix effect (ME) is calculated as a percentage:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Problem: High variability and poor reproducibility in replicate injections.
| Potential Cause | Recommended Solution |
| Inconsistent Matrix Effects | Endogenous components, particularly phospholipids in plasma/serum, can elute erratically, causing variable ion suppression. |
| Solution 1: Improve Sample Cleanup. Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components before injection. | |
| Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, correcting for variability and improving precision. | |
| Insufficient Chromatographic Separation | The analyte is co-eluting with matrix components that cause ion suppression. |
| Solution: Optimize Chromatography. Adjust the mobile phase gradient, switch to a different column chemistry (e.g., HILIC for polar compounds), or modify the flow rate to better separate this compound from matrix interferences. |
Problem: Low signal intensity or poor sensitivity for this compound.
| Potential Cause | Recommended Solution |
| Significant Ion Suppression | Co-eluting matrix components are competing with this compound for ionization, significantly reducing its signal. |
| Solution 1: Enhance Sample Preparation. Use techniques specifically designed to remove the problematic matrix class. For example, HybridSPE®-Phospholipid technology can be used to deplete phospholipids from plasma samples. | |
| Solution 2: Dilute the Sample. A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, this may compromise the limit of detection. | |
| Suboptimal MS Source Parameters | The ion source settings (e.g., gas flows, temperature, voltages) may not be optimized for this compound. |
| Solution: Optimize MS Parameters. Perform a tuning and optimization of the mass spectrometer parameters by infusing a standard solution of this compound to maximize its signal response. |
Problem: Inaccurate quantification and poor recovery.
| Potential Cause | Recommended Solution |
| Inefficient Sample Extraction | The chosen sample preparation method (e.g., protein precipitation) may not efficiently extract this compound from the matrix, leading to low recovery. |
| Solution: Validate and Optimize Extraction Protocol. Evaluate different sample preparation methods (PPT, LLE, SPE) and select the one with the highest recovery and cleanest extract. Use the quantitative assessment method (see FAQ 4) to measure both recovery and matrix effect. | |
| Calibration Mismatch | Using calibration standards prepared in a neat solvent does not account for the matrix effects present in the actual samples. |
| Solution: Use Matrix-Matched Calibrators. Prepare calibration standards in a blank biological matrix that is identical to the study samples. This ensures that the calibrators and the samples experience similar matrix effects, leading to more accurate quantification. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for common sample preparation techniques used in bioanalysis to mitigate matrix effects.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% | 40 - 80% (High Suppression) | Fast, simple, inexpensive, high throughput. | Does not effectively remove phospholipids or salts, leading to significant matrix effects and potential ion source fouling. |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 80 - 110% (Low Suppression) | Provides a cleaner extract than PPT, removes non-polar lipids and salts, allows for sample concentration. | Can be labor-intensive, requires larger volumes of organic solvents, may have emulsion issues. |
| Solid-Phase Extraction (SPE) | 90 - 110% | 95 - 105% (Minimal Suppression) | Highly selective, provides the cleanest extracts, removes a wide range of interferences, allows for high concentration factors, easily automated. | More expensive, requires method development to optimize sorbent, wash, and elution steps. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline for extracting this compound using a mixed-mode cation exchange polymer-based SPE cartridge.
1. Sample Pre-treatment:
-
To 200 µL of human plasma, add the internal standard (e.g., this compound-d4).
-
Add 200 µL of 2% formic acid in water to lyse cells and disrupt protein binding.
-
Vortex for 30 seconds and centrifuge at 13,000 x g for 10 minutes.
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., Strata™-X-C) by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. Do not allow the sorbent to dry.
3. Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences like lipids.
5. Elution:
-
Elute the this compound and internal standard from the cartridge using two 500 µL aliquots of 5% ammonium hydroxide in methanol.
6. Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Urine
This protocol provides a general method for extracting this compound from a urine matrix.
1. Sample Pre-treatment:
-
To 500 µL of urine, add the internal standard.
-
Add 100 µL of 1M sodium hydroxide to basify the sample (pH > 10) and ensure this compound is in its free base form.
2. Extraction:
-
Add 2 mL of an organic extraction solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
3. Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer.
4. Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
References
reducing signal suppression of 2-aminoheptane in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of signal suppression when analyzing 2-aminoheptane by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for this compound analysis?
Signal suppression, also known as ion suppression, is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][3] this compound, as a small polar primary amine, is particularly susceptible to poor retention on traditional reversed-phase columns, causing it to elute early with many matrix components like salts and phospholipids, which are known to cause significant ion suppression.[4]
Q2: What are the most common causes of ion suppression for this compound in an ESI source?
The primary causes of ion suppression in Electrospray Ionization (ESI) for compounds like this compound include:
-
Co-eluting Matrix Components: Endogenous compounds from biological samples (e.g., phospholipids, salts, proteins) can compete with this compound for ionization in the ESI source.
-
High Concentrations of Salts or Buffers: Non-volatile salts and buffers in the sample or mobile phase can form adducts and reduce the efficiency of droplet evaporation in the ESI source.
-
Mobile Phase Additives: Some additives used to improve chromatography, like ion-pairing agents, can themselves cause ion suppression.
-
Competition for Charge: In the ESI droplet, there is a limited amount of available charge. If co-eluting compounds have a higher affinity for this charge, the ionization of this compound will be suppressed.
Q3: How can I determine if my this compound signal is being suppressed?
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal of this compound at specific retention times indicates the elution of matrix components that are causing ion suppression.
Q4: Are there alternative ionization techniques that are less prone to signal suppression for this compound?
Yes. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects and ion suppression than ESI, especially for less polar and more volatile compounds. If you are experiencing significant and difficult-to-resolve ion suppression with ESI, testing your samples with an APCI source is a recommended strategy.
Troubleshooting Guides
Guide 1: Low Signal Intensity or Complete Signal Loss for this compound
This guide provides a systematic workflow to diagnose and resolve low signal intensity issues.
Caption: A flowchart for systematically troubleshooting low signal intensity.
Guide 2: Poor Peak Shape for this compound
Poor peak shape (e.g., tailing) for basic compounds like this compound is often due to interactions with acidic silanol groups on the surface of silica-based columns. Here are strategies to improve it:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to < 3 with formic or acetic acid) can suppress the ionization of silanol groups, reducing their interaction with the positively charged this compound.
-
Use of Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak shape.
-
Column Choice: Use a "base-deactivated" or end-capped column designed to minimize silanol interactions. Modern columns are often treated to reduce the number of free silanol groups.
Data Presentation: Strategies to Reduce Signal Suppression
The following tables summarize and compare different approaches to mitigate signal suppression for primary amines like this compound.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective; often results in significant matrix effects from phospholipids and other soluble components. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide very clean extracts. | Can have low recovery for polar analytes; requires optimization of solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective; can dramatically reduce matrix components and ion suppression. | More time-consuming and expensive; requires method development. |
| HybridSPE®-Phospholipid | A specific type of SPE that targets the removal of phospholipids. | Very effective at removing a major source of ion suppression in plasma/serum. | Specific to phospholipid removal. |
Table 2: Comparison of Chromatographic and Analytical Strategies
| Strategy | Principle | Pros | Cons |
| Reversed-Phase (C18) | Separation based on hydrophobicity. | Widely used and understood. | Poor retention for polar compounds like this compound, leading to co-elution with matrix interferences. |
| HILIC | Partitioning into a water-rich layer on a polar stationary phase. | Excellent retention for polar compounds, separating them from non-polar matrix components like phospholipids. | Can have different selectivity; may require careful mobile phase optimization. |
| Derivatization | Chemical modification of the amine group. | Increases hydrophobicity for better retention, enhances ionization efficiency, and improves sensitivity. | Adds an extra step to sample preparation; requires careful validation. |
| Use of Isotope-Labeled Internal Standard | A stable isotope-labeled version of this compound is added to samples. | Co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction during quantification. | Can be expensive and may not be commercially available for all analytes. |
Experimental Protocols
Protocol 1: General Method for HILIC Analysis of this compound
Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for retaining and separating polar compounds like this compound from matrix interferences.
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic phase). A common starting point is a 2.1 x 100 mm, 1.7 µm column.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in water with 0.1% Formic Acid. The pH should be adjusted to be at least 2 pH units away from the pKa of this compound.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and decrease the organic content to elute the polar analytes. A typical gradient might be:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
-
Detection: Use ESI in positive ion mode. Monitor the appropriate precursor-to-product ion transition for this compound in Multiple Reaction Monitoring (MRM) mode.
Protocol 2: General Derivatization Protocol for this compound
Derivatization can significantly improve the chromatographic retention and mass spectrometric response of this compound. Benzoyl chloride is a common reagent for derivatizing primary amines.
References
Technical Support Center: Purification of Crude 2-Aminoheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-aminoheptane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via reductive amination of heptan-2-one?
A1: The most common impurities include unreacted starting materials such as heptan-2-one, the corresponding alcohol (heptan-2-ol) from ketone reduction, and over-alkylation products like di(heptan-2-yl)amine. The specific impurity profile can vary depending on the reaction conditions and the reducing agent used.
Q2: What is the most effective initial purification strategy for crude this compound?
A2: An initial acid-base extraction is a highly effective and common first step to separate the basic this compound from neutral and acidic impurities. This method takes advantage of the amine's ability to be protonated and become water-soluble, leaving non-basic impurities in the organic phase.
Q3: When is fractional distillation a suitable purification method for this compound?
A3: Fractional distillation is suitable for separating this compound from impurities with significantly different boiling points.[1][2][3][4] It is particularly useful for removing lower-boiling solvents or more volatile impurities, and higher-boiling side products. For effective separation, the boiling points of the components should ideally differ by at least 25 °C.[3]
Q4: Can preparative HPLC be used to achieve high-purity this compound?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high-purity this compound, especially for challenging separations where boiling points are very close or for removing trace impurities. Both normal-phase and reversed-phase chromatography can be employed, with the appropriate selection of mobile and stationary phases.
Troubleshooting Guides
Low Yield After Acid-Base Extraction
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of this compound in the final organic layer. | Incomplete extraction of the protonated amine into the aqueous phase. | - Ensure the pH of the aqueous acid solution is sufficiently low (pH < 2) to fully protonate the amine. - Perform multiple extractions with smaller volumes of the acidic solution for higher efficiency. |
| Incomplete neutralization of the aqueous layer containing the amine salt. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the neutralization step to deprotonate the amine salt fully. - Monitor the pH throughout the addition of the base. | |
| Emulsion formation during extraction. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a bed of Celite. |
Ineffective Separation by Fractional Distillation
| Symptom | Possible Cause | Suggested Solution |
| Broad boiling point range during collection of the this compound fraction. | Inefficient fractionating column. | - Use a longer fractionating column or one with a higher number of theoretical plates (e.g., Vigreux or packed column). |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow and steady distillation rate is crucial for good separation. | |
| Azeotrope formation. | - Check for potential azeotropes between this compound and the impurities. If an azeotrope is present, distillation alone may not be sufficient for complete separation. Consider an alternative purification method. |
Poor Resolution in Preparative HPLC
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound with impurities. | Inappropriate mobile phase composition. | - Optimize the mobile phase by adjusting the solvent ratio. For reversed-phase HPLC, varying the percentage of organic solvent (e.g., acetonitrile or methanol) is a common starting point. - For basic compounds like this compound, adding a modifier like triethylamine (TEA) or using a buffered mobile phase can improve peak shape and resolution. |
| Unsuitable stationary phase. | - If using reversed-phase (e.g., C18), consider a different stationary phase with alternative selectivity (e.g., phenyl-hexyl or a polar-embedded phase). For normal-phase, options include silica or amino-bonded phases. | |
| Column overloading. | - Reduce the injection volume or the concentration of the sample being loaded onto the column. |
Experimental Protocols
Acid-Base Extraction of Crude this compound
Objective: To separate this compound from neutral and acidic impurities.
Methodology:
-
Dissolve the crude this compound product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Add 1 M hydrochloric acid (HCl) to the separatory funnel, stopper, and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The protonated this compound will be in the lower aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete removal of the amine.
-
Combine all aqueous extracts.
-
Wash the combined aqueous extracts with a small portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous solution in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 10, check with pH paper). The this compound will deprotonate and may form a separate layer or a cloudy suspension.
-
Extract the liberated this compound from the aqueous layer with three portions of a fresh organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Fractional Distillation of this compound
Objective: To purify this compound from impurities with different boiling points.
Methodology:
-
Set up a fractional distillation apparatus with a heating mantle, a round-bottom flask containing the crude this compound and boiling chips, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.
-
Ensure all joints are securely clamped and the thermometer bulb is positioned correctly at the level of the side arm leading to the condenser.
-
Begin heating the flask gently.
-
Observe the vapor rising slowly up the fractionating column. Maintain a slow and steady heating rate to allow for proper separation.
-
Collect any low-boiling fractions (impurities or residual solvent) that distill over at a lower temperature.
-
As the temperature approaches the boiling point of this compound (approximately 142-144 °C at atmospheric pressure), change the receiving flask.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Stop the distillation when the temperature begins to rise significantly again or when only a small amount of residue remains in the distillation flask.
Data Presentation
Table 1: Comparison of Purification Strategies for Crude this compound
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 85-95% | 80-90% | Excellent for removing neutral and acidic impurities; scalable. | May not remove basic impurities; can be labor-intensive. |
| Fractional Distillation | 95-99% | 70-85% | Effective for separating components with different boiling points; relatively simple setup. | Ineffective for azeotropes or compounds with close boiling points; potential for thermal degradation. |
| Preparative HPLC | >99% | 60-80% | High-resolution separation; suitable for removing trace and closely related impurities. | Lower throughput; requires specialized equipment; can be costly. |
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting low purity issues.
References
Validation & Comparative
A Comparative Pharmacological Analysis: 2-Aminoheptane vs. Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacology of 2-aminoheptane and amphetamine. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available scientific literature. While extensive data exists for amphetamine, a well-characterized psychostimulant, quantitative pharmacological data for this compound is less comprehensive.
Executive Summary
Amphetamine is a potent central nervous system (CNS) stimulant with well-documented effects on dopamine and norepinephrine systems. It functions primarily as a releasing agent and reuptake inhibitor of these neurotransmitters. This compound, also known as tuaminoheptane, is primarily recognized as a sympathomimetic amine used as a nasal decongestant. Its pharmacological profile suggests it acts as a norepinephrine reuptake inhibitor and releasing agent.[1] However, a detailed quantitative comparison reveals significant gaps in the understanding of this compound's activity at the molecular level.
Pharmacodynamics: A Tale of Two Amines
The primary mechanism of action for both amphetamine and this compound involves the modulation of monoamine neurotransmitters. However, the specifics of their interactions with the dopamine, norepinephrine, and serotonin systems appear to differ significantly.
Monoamine Transporter Interactions
Amphetamine is a well-characterized substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and, to a lesser extent, the serotonin transporter (SERT). It competitively inhibits the reuptake of these neurotransmitters and also promotes their reverse transport, leading to a significant increase in their synaptic concentrations.
Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| d-Amphetamine | ~35 - 100 | ~7 - 40 | ~1,800 - 4,000 |
| This compound | Data not available | Data not available | Data not available |
Note: Ki values for d-amphetamine can vary depending on the experimental conditions and tissue/cell type used.
Table 2: Comparative Monoamine Release Potency (EC50, nM)
| Compound | Dopamine Release | Norepinephrine Release | Serotonin Release |
| d-Amphetamine | ~25 - 50 | ~7 - 20 | >1,000 |
| This compound | Data not available | Data not available | Data not available |
Note: EC50 values for d-amphetamine can vary depending on the experimental setup.
Intracellular Signaling Pathways
Amphetamine's intracellular actions are complex and involve multiple signaling pathways. Upon entering the presynaptic neuron, amphetamine disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2). Furthermore, it activates the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor, which leads to the phosphorylation of DAT and subsequent transporter reversal, resulting in non-vesicular release of dopamine.
The specific intracellular signaling pathways modulated by this compound have not been well-elucidated in the scientific literature. It is plausible that, as a norepinephrine releasing agent, it may share some mechanistic similarities with other sympathomimetic amines, but this remains to be experimentally verified.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Amphetamine | This compound |
| Bioavailability (oral) | ~75% | Data not available |
| Half-life (t1/2) | 9-14 hours (urine pH dependent) | Data not available |
| Metabolism | Hepatic (CYP2D6) | Data not available |
| Excretion | Renal | Data not available |
Note: Amphetamine's half-life is influenced by urinary pH; it is shorter in acidic urine and longer in alkaline urine.
Experimental Protocols
The data presented for amphetamine are derived from standard and well-validated experimental procedures in pharmacology.
In Vitro Receptor Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
-
Membrane Preparation: Cell membranes expressing the target transporter (e.g., DAT, NET, or SERT) are prepared from cultured cells or brain tissue.
-
Radioligand Incubation: The membranes are incubated with a specific radioligand that binds to the target transporter.
-
Competitive Binding: A range of concentrations of the test compound (e.g., amphetamine) are added to compete with the radioligand for binding.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50), which is then converted to the inhibition constant (Ki).
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the extracellular fluid of the brain in living animals.
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Drug Administration: The test compound (e.g., amphetamine) is administered systemically or locally through the probe.
-
Analysis: The collected dialysate samples are analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the concentrations of neurotransmitters.
Conclusion
Amphetamine is a well-studied psychostimulant with a clear pharmacological profile centered on its potent activity at dopamine and norepinephrine transporters. In contrast, while this compound is known to be a sympathomimetic amine with effects on the norepinephrine system, a significant lack of quantitative data hinders a direct and comprehensive comparison with amphetamine. Further research is required to elucidate the precise binding affinities, neurotransmitter release potencies, pharmacokinetic profile, and intracellular signaling mechanisms of this compound to fully understand its pharmacological properties and potential for therapeutic applications or abuse liability. This guide highlights the existing knowledge and underscores the critical data gaps that future research should aim to address.
References
A Comparative Efficacy Analysis of 2-Aminoheptane and Other Leading Nasal Decongestants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-aminoheptane (tuaminoheptane) with other prominent nasal decongestants, including pseudoephedrine, oxymetazoline, and phenylephrine. The information is compiled from available clinical data and pharmacological studies to offer an objective overview for research and development purposes.
Executive Summary
Nasal decongestants alleviate congestion by constricting blood vessels in the nasal mucosa. While all aim for this outcome, their mechanisms of action, efficacy, and duration of effect can vary significantly. Direct head-to-head clinical trials of this compound as a monotherapy against a full panel of other decongestants are limited. However, studies involving this compound in combination formulations provide valuable insights into its comparative efficacy.
This guide presents quantitative data from available studies, details the experimental protocols used to measure efficacy, and illustrates the underlying signaling pathways of these decongestants.
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of various nasal decongestants from clinical trials. It is important to note that the data for this compound is derived from studies where it was used in combination with N-acetyl-cysteine (NAC).
Table 1: Change in Nasal Airway Resistance (NAR) Following Treatment
| Decongestant | Dosage/Formulation | Baseline NAR (Pa/cm³/s) | Post-treatment NAR (Pa/cm³/s) | Percentage Change in NAR | Study Population | Citation |
| Tuaminoheptane Sulphate + NAC | 2 puffs per nostril | 0.30 | 0.19 (at 20 min) | -36.7% | 18 healthy adults | [1] |
| Xylometazoline | 2 puffs per nostril (0.1%) | 0.31 | 0.17 (at 20 min) | -45.2% | 18 healthy adults | [1] |
| Placebo (Saline Solution) | 2 puffs per nostril | - | No significant change | - | 18 healthy adults | [1] |
| Pseudoephedrine | 120 mg oral | Not specified | Significant decrease vs. placebo | Not specified | 39 adults with allergic rhinitis | [2] |
| Phenylephrine | 12 mg oral | Not specified | Not significantly different from placebo | Not specified | 39 adults with allergic rhinitis | [2] |
| Oxymetazoline | 0.05% nasal spray | Not specified | Significant decrease vs. placebo | Not specified | Healthy adults |
Table 2: Subjective Symptom Improvement (Patient-Reported Outcomes)
| Decongestant | Metric | Improvement vs. Placebo | Study Population | Citation |
| Tuaminoheptane Sulphate + Acetylcysteine | Symptom scores | Statistically significant positive trend | 61 children with acute rhinitis | |
| Xylometazoline + Seawater | Symptom scores | Statistically significant positive trend | 61 children with acute rhinitis | |
| Pseudoephedrine | Nasal Congestion Score | Significantly more effective than placebo and phenylephrine | 39 adults with allergic rhinitis | |
| Phenylephrine | Nasal Congestion Score | Not significantly different from placebo | 39 adults with allergic rhinitis | |
| Oxymetazoline | Symptom of barotrauma | 10% relative risk reduction vs. 71% in placebo | 124 adults with a history of ear pain during air travel | |
| Pseudoephedrine (oral) | Symptom of barotrauma | 52% relative risk reduction vs. 71% in placebo | 124 adults with a history of ear pain during air travel |
Experimental Protocols
The efficacy of nasal decongestants is primarily assessed through objective and subjective measures.
Objective Measurement: Rhinomanometry
Rhinomanometry is a standard method for objectively measuring nasal airway resistance (NAR).
-
Principle: This technique measures the pressure differential between the anterior and posterior nares and the corresponding nasal airflow rate during respiration. From these measurements, NAR is calculated using the formula: Resistance = Pressure / Flow.
-
Procedure (Anterior Rhinomanometry):
-
A pressure-sensing tube is placed in one nostril and sealed.
-
A face mask or a nozzle is placed over the other nostril to measure airflow.
-
The patient breathes normally through the open nostril.
-
Measurements are taken before and at specified intervals after the administration of the nasal decongestant.
-
The procedure is then repeated for the other nostril.
-
-
Data Analysis: The change in NAR from baseline is calculated to determine the decongestant effect. A significant decrease in NAR indicates improved nasal patency.
Subjective Measurement: Visual Analog Scale (VAS)
The Visual Analog Scale is a common tool for quantifying subjective symptoms like nasal congestion.
-
Principle: Patients rate the severity of their nasal congestion on a continuous line, typically 100 mm in length, with endpoints labeled "No congestion" and "Worst possible congestion."
-
Procedure:
-
Patients are provided with the VAS instrument before and at various time points after treatment.
-
They are instructed to mark a point on the line that corresponds to their current level of nasal congestion.
-
The distance from the "No congestion" end to the patient's mark is measured in millimeters to give a numerical score.
-
-
Data Analysis: The change in the VAS score from baseline provides a quantitative measure of the patient's perceived improvement in symptoms.
Signaling Pathways and Mechanisms of Action
The vasoconstrictive effect of these decongestants is mediated through their interaction with adrenergic receptors on the smooth muscle cells of blood vessels in the nasal mucosa.
This compound (Tuaminoheptane)
This compound is a sympathomimetic amine that acts as a vasoconstrictor. Its primary mechanism is to increase the concentration of norepinephrine (NE) in the synaptic cleft by acting as a norepinephrine releasing agent and reuptake inhibitor. The elevated levels of NE then stimulate adrenergic receptors, primarily α1-receptors, on vascular smooth muscle, leading to vasoconstriction.
Pseudoephedrine
Pseudoephedrine acts as both a direct and indirect sympathomimetic. It directly stimulates α- and β-adrenergic receptors and also causes the release of endogenous norepinephrine. Its decongestant effect is primarily due to the stimulation of α1-adrenergic receptors.
Oxymetazoline
Oxymetazoline is a direct-acting sympathomimetic that is a potent agonist for both α1- and α2-adrenergic receptors on vascular smooth muscle.
Phenylephrine
Phenylephrine is a selective α1-adrenergic receptor agonist. Its mechanism of action is focused on this specific receptor subtype to induce vasoconstriction.
References
- 1. Efficacy of topical tuaminoheptane combined with N-acetyl-cysteine in reducing nasal resistance. A double-blind rhinomanometric study versus xylometazoline and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A placebo-controlled study of the nasal decongestant effect of phenylephrine and pseudoephedrine in the Vienna Challenge Chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative comparison of heptylamine isomers in synthesis reactions
For Researchers, Scientists, and Drug Development Professionals
Common Synthetic Methodologies
The synthesis of primary amines such as heptylamine isomers can be achieved through several established methods. The most common approaches include:
-
Reductive Amination: This is a widely used method that involves the reaction of a ketone or aldehyde with ammonia in the presence of a reducing agent. For example, 1-heptylamine can be synthesized from heptanal, while 2-heptylamine can be obtained from heptan-2-one. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.
-
Reduction of Oximes: Aldehydes and ketones can be converted to their corresponding oximes by reaction with hydroxylamine. Subsequent reduction of the oxime yields the primary amine. This method is exemplified by the synthesis of n-heptylamine from heptaldoxime.
-
Leuckart Reaction: This reaction utilizes formamide or ammonium formate to convert aldehydes or ketones into their corresponding N-formyl derivatives, which are then hydrolyzed to the primary amine. It is a classical method for reductive amination.
-
Alkylation of Ammonia: The reaction of an alkyl halide with ammonia can also produce primary amines. However, this method often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation, making it less ideal for the selective synthesis of primary amines.
Physical Properties of Heptylamine Isomers
While direct comparative synthesis data is scarce, the physical properties of various heptylamine isomers are well-documented and can influence their application in synthesis.
| Isomer | Structure | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 1-Heptylamine | CH₃(CH₂)₆NH₂ | 111-68-2 | 115.22 | 154-156 | 0.777 |
| 2-Heptylamine | CH₃CH(NH₂)(CH₂)₄CH₃ | 123-82-0 | 115.22 | 142-143 | 0.766 |
| 3-Heptylamine | CH₃CH₂CH(NH₂)(CH₂)₃CH₃ | 543-82-8 | 115.22 | 135-136 | 0.763 |
| 4-Heptylamine | (CH₃CH₂CH₂)₂CHNH₂ | 16751-59-0 | 115.22 | 133-134 | 0.767 |
Experimental Protocol: Synthesis of n-Heptylamine via Reduction of Heptaldoxime
This protocol details the synthesis of n-heptylamine from heptaldoxime using sodium in absolute alcohol, a classic and effective method.
Materials:
-
Heptaldoxime
-
Absolute Ethanol
-
Sodium metal
-
Water
-
Concentrated Hydrochloric Acid
-
40% Potassium Hydroxide solution
-
Solid Potassium Hydroxide
Procedure:
-
Reaction Setup: In a 12-L round-bottomed flask equipped with a reflux condenser, dissolve 258 g (2 moles) of heptaldoxime in 4 L of absolute ethanol and bring the solution to a boil on a steam bath.
-
Reduction: Once the ethanol is boiling, turn off the steam and add 460 g (20 g-atoms) of sodium in small pieces through the condenser at a rate that maintains vigorous boiling. This addition should take approximately 30-45 minutes.
-
Work-up: After all the sodium has dissolved, cool the flask and add 5 L of water. Set up the flask for distillation and distill the amine into a receiver containing a solution of 300 cc of concentrated hydrochloric acid in 300 cc of water. Continue the distillation until all the basic material has passed over. Add an additional 3 L of water to the distillation flask if frothing occurs.
-
Isolation of Amine Hydrochloride: Remove the alcohol, water, and any unreacted oxime from the acidic distillate by heating on a steam cone under reduced pressure. The amine hydrochloride will crystallize in the flask.
-
Liberation of the Free Amine: Cool the flask containing the amine hydrochloride and add 1 L of 40% potassium hydroxide solution through a reflux condenser. Cool the mixture and transfer it to a separatory funnel.
-
Drying: Remove the lower alkaline layer and add solid potassium hydroxide to the amine in the separatory funnel. Allow it to stand for 24-30 hours, adding fresh potassium hydroxide until no further separation of an aqueous layer is observed.
-
Distillation: Decant the dried amine into a 250-cc modified Claisen flask and distill. Collect the n-heptylamine fraction boiling at 152–157°C.
Expected Yield: 140–170 g (60–73% of the theoretical amount).
Visualizing Synthetic Pathways and Data Gaps
The following diagrams illustrate a general workflow for the synthesis of heptylamine isomers via reductive amination and highlight the current lack of comparative experimental data.
Caption: General workflow for the synthesis of heptylamine isomers via reductive amination.
Caption: Logical relationship illustrating the data gap for a direct comparison.
Conclusion
While various methods exist for the synthesis of heptylamine isomers, a direct, quantitative comparison of their efficiency in terms of yield, purity, and reaction kinetics under standardized conditions is a notable gap in the existing chemical literature. The choice of a particular isomer for a synthesis will, therefore, depend on the availability of the starting materials and the specific requirements of the target molecule. The provided experimental protocol for n-heptylamine serves as a valuable reference for the synthesis of primary amines from oximes. Further research into the comparative performance of heptylamine isomers in key synthetic transformations would be highly beneficial for the chemical and pharmaceutical industries.
Establishing Linearity and Range in Analytical Methods for 2-Aminoheptane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-aminoheptane, a compound of interest in pharmaceutical development, necessitates robust analytical methods. A critical aspect of method validation is establishing linearity and range, which ensures that the measured response is directly proportional to the concentration of the analyte within a specific interval. This guide provides a comparative overview of common analytical techniques for this compound analysis, with a focus on the key validation parameters of linearity and range. Experimental data from studies on similar aliphatic amines are presented to provide a baseline for expected performance.
Comparison of Analytical Methods
Two primary chromatographic techniques are widely employed for the analysis of volatile and semi-volatile amines like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. The choice between these methods often depends on factors such as sample matrix, required sensitivity, and available instrumentation.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV methods for the analysis of primary amines, providing an expected baseline for a validated this compound assay.
| Parameter | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) |
| Principle | Separation of volatile derivatives based on boiling point and polarity, followed by mass-based detection. | Separation of derivatized analyte based on polarity, followed by UV absorbance detection. |
| Linearity (r²) | Typically ≥ 0.999[1] | Typically ≥ 0.99[2][3] |
| Linear Range | Wide, often spanning several orders of magnitude (e.g., 2.0 - 20.0 µg/mL).[1] | Dependent on chromophore, typically in the range of 0.9 - 94.4 mg/kg.[3] |
| Limit of Detection (LOD) | Low, often in the ng/mL to pg/mL range. | Moderate, typically in the µg/mL to ng/mL range. |
| Limit of Quantification (LOQ) | Low, often in the ng/mL range. | Moderate, typically in the µg/mL range. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for establishing linearity and range for this compound analysis using GC-MS and HPLC-UV.
1. GC-MS Method with Derivatization
-
Objective: To determine the linearity and range of a GC-MS method for the quantification of this compound following derivatization.
-
Materials:
-
This compound standard
-
Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Internal Standard (IS) (e.g., d-labeled this compound or a structural analog)
-
-
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards Preparation: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Internal Standard Spiking: Add a fixed concentration of the internal standard to each calibration standard.
-
Derivatization: Add the derivatizing agent (e.g., MTBSTFA) to each standard. Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction.
-
GC-MS Analysis: Inject a fixed volume (e.g., 1 µL) of each derivatized standard into the GC-MS system.
-
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.
-
-
-
Data Analysis:
-
Plot the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
The range is the interval between the upper and lower concentrations of the calibration standards that demonstrate acceptable linearity, accuracy, and precision.
-
-
2. HPLC-UV Method with Pre-Column Derivatization
-
Objective: To establish the linearity and range of an HPLC-UV method for this compound quantification after pre-column derivatization.
-
Materials:
-
This compound standard
-
Derivatizing agent (e.g., Dansyl chloride, o-Phthalaldehyde (OPA))
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0)
-
Mobile Phase B: Organic solvent (e.g., Acetonitrile, Methanol)
-
Internal Standard (IS) (optional, but recommended)
-
-
Procedure:
-
Standard Stock Solution Preparation: As described for the GC-MS method.
-
Calibration Standards Preparation: Prepare a series of at least five calibration standards covering the desired range.
-
Derivatization: Mix a defined volume of each standard with the derivatizing agent and a buffer solution. Allow the reaction to proceed for a specified time at a controlled temperature. The reaction is then typically quenched by adding an acid.
-
HPLC-UV Analysis: Inject a fixed volume of each derivatized standard into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used, starting with a higher proportion of aqueous phase and increasing the organic phase over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: At the wavelength of maximum absorbance for the derivatized this compound.
-
-
-
Data Analysis:
-
Plot the peak area of the derivatized this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the calibration curve and correlation coefficient (r²).
-
The range is defined by the lowest and highest concentrations that provide acceptable linearity, accuracy, and precision.
-
-
Mandatory Visualization
The following diagram illustrates the general workflow for establishing linearity and range in an analytical method for this compound.
Caption: Workflow for establishing linearity and range in a this compound analytical method.
This guide provides a foundational understanding of the principles and practices involved in establishing the linearity and range for analytical methods targeting this compound. For regulatory submissions, it is imperative to follow the specific guidelines outlined by relevant authorities such as the International Council for Harmonisation (ICH).
References
A Comparative Guide to Accuracy and Precision Testing for 2-Aminoheptane Analytical Validation
In the development and validation of analytical methods for pharmaceutical ingredients such as 2-aminoheptane, ensuring the accuracy and precision of the method is paramount. This guide provides a comprehensive comparison of analytical validation parameters for this compound, focusing on accuracy and precision testing. The methodologies and data presented are in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[1][2][3][4][5]
Introduction to this compound and Analytical Validation
This compound is a primary aliphatic amine that sees use in various pharmaceutical applications. Its accurate quantification is crucial for ensuring product quality and safety. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This guide will compare two common chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Experimental Protocols
The following sections detail the experimental protocols for accuracy and precision testing for a hypothetical HPLC-UV method for this compound analysis, along with a comparative GC-FID method.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: HPLC system with a UV detector
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to the required concentrations.
Gas Chromatography (GC) Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID)
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (splitless)
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted.
Accuracy Testing
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol for Accuracy:
-
Preparation of Spiked Samples: Samples are prepared by spiking a placebo matrix with the this compound standard solution at three different concentration levels: 80%, 100%, and 120% of the target analytical concentration.
-
Sample Analysis: Three replicate preparations are made for each concentration level and analyzed using the respective chromatographic method.
-
Calculation of Recovery: The percentage recovery is calculated using the formula: (Experimental Concentration / Theoretical Concentration) x 100%
Data Summary: Accuracy
| Method | Concentration Level | Mean Recovery (%) | % RSD |
| HPLC-UV | 80% | 99.2 | 0.8 |
| 100% | 100.5 | 0.5 | |
| 120% | 99.8 | 0.7 | |
| GC-FID | 80% | 98.5 | 1.2 |
| 100% | 99.7 | 1.0 | |
| 120% | 98.9 | 1.1 |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%, and the Relative Standard Deviation (%RSD) for each level should not be more than 2.0%.
Workflow for Accuracy Testing
Caption: Workflow for Accuracy Testing of this compound.
Precision Testing
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision):
-
Six replicate samples are prepared at 100% of the target concentration.
-
The samples are analyzed by one analyst on the same day, using the same instrument.
-
-
Intermediate Precision:
-
The repeatability assay is repeated by a different analyst on a different day, using a different instrument if possible.
-
The results from both sets of experiments are statistically compared.
-
Data Summary: Precision
| Method | Parameter | Mean Assay (%) | % RSD |
| HPLC-UV | Repeatability | ||
| Analyst 1, Day 1 | 100.2 | 0.6 | |
| Intermediate Precision | |||
| Analyst 2, Day 2 | 99.5 | 0.8 | |
| Overall % RSD | 99.85 | 0.9 | |
| GC-FID | Repeatability | ||
| Analyst 1, Day 1 | 99.8 | 1.1 | |
| Intermediate Precision | |||
| Analyst 2, Day 2 | 100.5 | 1.3 | |
| Overall % RSD | 100.15 | 1.5 |
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.
Workflow for Precision Testing
Caption: Workflow for Precision Testing of this compound.
Comparison and Conclusion
Based on the presented hypothetical data, both the HPLC-UV and GC-FID methods demonstrate acceptable accuracy and precision for the analysis of this compound, meeting the predefined acceptance criteria.
-
The HPLC-UV method shows slightly better performance with lower %RSD values for both accuracy and precision, suggesting it may be a more robust method for routine analysis.
-
The GC-FID method , while still acceptable, shows slightly higher variability. This could be due to factors such as the derivatization step that is sometimes required for primary amines in GC analysis, or the higher temperatures involved.
The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the sample matrix. For high-throughput screening, the HPLC method might be preferred due to its potentially higher precision and ease of automation. However, the GC method could be advantageous if volatile impurities need to be analyzed simultaneously.
This guide provides a framework for the accuracy and precision testing of this compound. It is essential to perform these validation studies under the specific laboratory conditions and with the actual drug product matrix to ensure the chosen analytical method is fit for its intended purpose.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
A Comparative Guide to 2-Aminoheptane Reference Standard Purity and Certification
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. A critical component in achieving this is the use of high-purity, well-characterized reference standards. This guide provides a comprehensive comparison of commercially available 2-aminoheptane reference standards, detailing their purity, the analytical methods used for certification, and the level of certification offered by various suppliers. Furthermore, it presents a detailed experimental protocol for the purity assessment of this compound using gas chromatography and outlines the typical certification workflow for a chemical reference material.
Comparison of this compound Reference Standards
The selection of a suitable reference standard is a crucial step in any analytical procedure. The following table summarizes the key characteristics of this compound reference standards and a potential alternative, 1-aminoheptane, from various suppliers to aid in this selection process.
| Supplier | Product Name | Catalog Number | Stated Purity | Analytical Method(s) | Certification |
| Sigma-Aldrich (Merck) | This compound | A56205 | 99% | Not specified on product page | Certificate of Analysis available |
| This compound for synthesis | 841027 | ≥98.0% (GC) | Gas Chromatography (GC) | Certificate of Analysis available | |
| MedchemExpress | This compound | HY-B0952 | 98.0% | Nuclear Magnetic Resonance (NMR) | Certificate of Analysis available |
| Nawah Scientific | This compound Sulphate | AMMO221019 | ≥98% | High-Performance Liquid Chromatography (HPLC) | Certificate of Analysis available |
| GenoChem World | (±)-2-Aminoheptane | H_RM5609 | Not specified | Not specified | Technical Data Sheet & Safety Data Sheet available |
| TCI America | 1-Aminoheptane | H0045 | >98.0% (GC) | Gas Chromatography (GC), Nonaqueous Titration | Certificate of Analysis & Specifications available |
| Fisher Scientific | n-Heptylamine, 99+% | AAB2286314 | 99+% | Not specified | Certificate of Analysis available |
Experimental Protocol: Purity Determination of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol describes a general method for determining the purity of a this compound sample using gas chromatography with a flame ionization detector. As primary amines can sometimes exhibit poor peak shape on standard non-polar columns, a column with intermediate polarity or a specialized amine-specific column is recommended.
1. Instrumentation and Materials:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
GC Column: A capillary column suitable for amine analysis, such as a DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness, or a dedicated amine column.
-
Carrier Gas: Helium (99.999% purity or higher) at a constant flow rate.
-
Gases for FID: Hydrogen (high purity) and compressed air (hydrocarbon-free).
-
Data Acquisition System: Chromatography software for data collection and analysis.
-
Volumetric flasks, pipettes, and syringes.
-
Solvent: High-purity methanol or ethanol for sample preparation.
-
This compound Reference Standard: A well-characterized standard of known purity.
-
Internal Standard (optional but recommended): A non-interfering, stable compound such as n-octane or another suitable hydrocarbon.
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Injection Volume: 1 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent. This will give a concentration of approximately 1 mg/mL.
-
Internal Standard Stock Solution (if used): Accurately weigh approximately 25 mg of the internal standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard solution to different concentrations covering the expected range of the sample. If using an internal standard, add a constant amount of the internal standard stock solution to each calibration standard and the sample solution.
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve in and dilute to volume with the solvent. If using an internal standard, add the same constant amount as in the calibration standards.
4. Analysis Procedure:
-
Inject the prepared calibration standards into the GC-FID system.
-
Generate a calibration curve by plotting the peak area of this compound (or the ratio of the peak area of this compound to the peak area of the internal standard) against the concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (Concentration from GC analysis / Theoretical concentration) x 100
5. Data Interpretation:
The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any additional peaks should be investigated as potential impurities. For a more accurate purity assessment, the use of a certified reference standard and an internal standard is highly recommended to account for variations in injection volume and detector response.
Certification Workflow for Chemical Reference Materials
The certification of a chemical reference material is a rigorous process designed to ensure its accuracy, traceability, and stability. This workflow is crucial for providing confidence in the analytical results obtained using the reference standard. The following diagram illustrates the key stages involved in this process.
Conclusion
The selection of a this compound reference standard requires careful consideration of the stated purity, the analytical methodology used for its determination, and the level of certification provided by the supplier. While many suppliers offer high-purity grades, the availability of comprehensive Certificates of Analysis with detailed impurity profiles and information on metrological traceability is a key indicator of a high-quality reference material. For critical applications in research and drug development, utilizing a reference standard from a supplier that adheres to international standards such as ISO 17034 for reference material producers provides the highest level of confidence in the accuracy and reliability of analytical results. The provided experimental protocol for GC-FID analysis offers a robust starting point for in-house purity verification, which is a crucial aspect of good laboratory practice.
A Comparative Analysis of the Stimulant Effects of Tuaminoheptane and Methylphenidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stimulant properties of tuaminoheptane and methylphenidate, focusing on their mechanisms of action, pharmacokinetics, and overall pharmacological profiles. While methylphenidate is a well-characterized central nervous system (CNS) stimulant, data on the stimulant effects of tuaminoheptane, a compound more commonly known for its use as a nasal decongestant, is less comprehensive. This document aims to synthesize the available experimental data to offer a clear, objective comparison for research and drug development purposes.
Pharmacodynamics: A Tale of Two Stimulants
Both tuaminoheptane and methylphenidate exert their stimulant effects by modulating monoamine neurotransmitter systems in the brain, primarily targeting dopamine (DA) and norepinephrine (NE). However, their precise mechanisms of action and receptor interaction profiles differ significantly.
Methylphenidate is a well-established dopamine and norepinephrine reuptake inhibitor (DNRI).[1][2] It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations.[1][2] This leads to enhanced dopaminergic and noradrenergic signaling, which is believed to be the primary mechanism underlying its therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD) and its stimulant properties.
Tuaminoheptane is described as a sympathomimetic agent that acts as a norepinephrine reuptake inhibitor and releasing agent.[1] This dual mechanism suggests that, in addition to blocking NE reuptake, it may also promote the release of NE from presynaptic terminals. Its effects on the dopamine system are less clearly defined in the available literature.
The following table summarizes the available data on the pharmacodynamics of tuaminoheptane and methylphenidate.
| Parameter | Tuaminoheptane | Methylphenidate |
| Primary Mechanism of Action | Norepinephrine Reuptake Inhibitor and Releasing Agent | Dopamine and Norepinephrine Reuptake Inhibitor |
| Dopamine Transporter (DAT) Affinity (Ki) | Not Available | High |
| Norepinephrine Transporter (NET) Affinity (Ki) | Not Available | High |
| Dopamine Release | Not Available | Indirectly increases synaptic dopamine |
| Norepinephrine Release | Yes | Indirectly increases synaptic norepinephrine |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of tuaminoheptane and methylphenidate can be visualized through their impact on monoaminergic synapses.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of these two compounds are crucial for understanding their onset and duration of action. While extensive data is available for methylphenidate, information regarding the pharmacokinetics of tuaminoheptane, particularly following oral administration for stimulant effects, is sparse.
| Parameter | Tuaminoheptane | Methylphenidate |
| Bioavailability (Oral) | Not Available | ~30% (11-52%) |
| Time to Peak Plasma Concentration (Tmax) | Not Available | 1-2 hours (Immediate Release) |
| Elimination Half-life (t1/2) | Not Available | 2-3 hours |
| Metabolism | Not Available | Primarily by carboxylesterase 1 (CES1) in the liver |
| Primary Route of Excretion | Not Available | Urine (as metabolites) |
Experimental Protocols
References
A Comparative Efficacy Analysis of Tuaminoheptane and Xylometazoline for Nasal Decongestion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of two common topical nasal decongestants: tuaminoheptane and xylometazoline. The information presented is intended to support research, scientific understanding, and drug development efforts in the field of rhinology.
Executive Summary
Tuaminoheptane, a sympathomimetic amine, and xylometazoline, an imidazoline derivative and alpha-adrenergic agonist, are both effective vasoconstrictors used to relieve nasal congestion. Clinical evidence suggests that both agents provide rapid and significant improvement in nasal airflow. A direct comparative study utilizing rhinomanometry demonstrated that a formulation containing tuaminoheptane sulphate produced a significant decrease in nasal resistance, comparable to the effect of xylometazoline. While both substances are effective, their mechanisms of action differ, which may have implications for their clinical application and potential side effect profiles. This guide presents available quantitative data, details the experimental protocols used to generate this data, and provides visual representations of their respective signaling pathways.
Data Presentation: Efficacy in Reducing Nasal Resistance
A key measure of nasal decongestant efficacy is the reduction in nasal airway resistance, which can be quantified using rhinomanometry. The following table summarizes the results from a double-blind, randomized clinical study comparing a formulation containing tuaminoheptane sulphate and N-acetyl-cysteine (THS/NAC) to xylometazoline and a placebo.[1]
| Treatment Group | Mean Nasal Resistance at Baseline (T0) (Pa/cm³/s) | Mean Nasal Resistance after 20 minutes (T20) (Pa/cm³/s) | Mean Reduction in Nasal Resistance (Pa/cm³/s) |
| Tuaminoheptane Sulphate/N-acetyl-cysteine | 0.30 | 0.19 | 0.11 |
| Xylometazoline | 0.31 | 0.17 | 0.14 |
| Placebo (Saline Solution) | No significant change | No significant change | N/A |
Data extracted from a study by Cogo et al. (1996), which evaluated the decongestant effect in 18 healthy adult subjects. Nasal resistance was measured at a pressure gradient of 150 Pa.[1]
The study demonstrated that both the tuaminoheptane-containing formulation and xylometazoline produced a statistically significant decrease in nasal resistance compared to placebo.[1] Another comparative study in a pediatric population with acute uncomplicated rhinitis found that a combination of tuaminoheptane sulfate and acetylcysteine had a therapeutic effect comparable to a combination of xylometazoline and sea water, with both groups showing a pronounced positive trend in symptom improvement.[2][3]
Pharmacodynamic Properties
| Parameter | Tuaminoheptane | Xylometazoline |
| Mechanism of Action | Indirect-acting sympathomimetic amine; promotes the release of norepinephrine from sympathetic nerve endings. | Direct-acting alpha-adrenergic agonist; stimulates α1 and α2-adrenergic receptors on vascular smooth muscle. |
| Onset of Action | Rapid; significant decongestant effect observed within 5 minutes in a rhinomanometry study. | Fast onset, typically within 5-10 minutes. |
| Duration of Action | Remained constant up to 20 minutes in the cited study without a rebound effect. Further studies are needed for a complete duration profile. | Typically lasts for 6-8 hours. |
Experimental Protocols
Anterior Rhinomanometry
The primary method for objectively measuring the efficacy of nasal decongestants is anterior rhinomanometry. This technique assesses nasal airway resistance by measuring nasal airflow and the pressure gradient required to produce that flow.
Methodology from a Comparative Study:
-
Subjects: Healthy adult volunteers without any rhinitic pathology.
-
Baseline Measurement (T0): Anterior rhinomanometry is performed to establish the baseline nasal resistance and airflow for each subject. Measurements are taken in both nostrils at a defined pressure gradient (e.g., 150 Pa).
-
Randomization and Blinding: Subjects are randomly assigned to receive the investigational drug (tuaminoheptane formulation), the active comparator (xylometazoline), or a placebo in a double-blind manner.
-
Drug Administration: A standardized dose (e.g., 2 puffs per nostril) of the assigned treatment is administered.
-
Post-treatment Measurements: Rhinomanometry is repeated at specified time intervals (e.g., 5, 10, and 20 minutes) to assess the change in nasal resistance and airflow over time.
-
Data Analysis: The changes in nasal resistance and flow from baseline are calculated for each treatment group and compared to determine the relative efficacy.
Signaling Pathways
The vasoconstrictive effects of tuaminoheptane and xylometazoline are mediated through the adrenergic signaling pathway, albeit through different primary mechanisms.
Xylometazoline: Direct Alpha-Adrenergic Agonism
Xylometazoline directly binds to and activates alpha-adrenergic receptors on the smooth muscle cells of blood vessels in the nasal mucosa. This activation triggers a downstream signaling cascade leading to vasoconstriction.
Tuaminoheptane: Indirect Sympathomimetic Action
Tuaminoheptane is a sympathomimetic amine that is believed to act primarily as an indirect-acting agent. It is taken up into presynaptic nerve terminals and displaces norepinephrine from storage vesicles. The released norepinephrine then acts on postsynaptic alpha-adrenergic receptors to cause vasoconstriction.
Experimental Workflow: Comparative Rhinomanometry Study
The following diagram outlines the typical workflow for a clinical trial comparing the efficacy of nasal decongestants using anterior rhinomanometry.
Conclusion
Both tuaminoheptane and xylometazoline are effective nasal decongestants that achieve their therapeutic effect through vasoconstriction of the nasal mucosa. Xylometazoline acts as a direct alpha-adrenergic agonist, while tuaminoheptane is an indirect-acting sympathomimetic amine. Quantitative data from a comparative rhinomanometry study indicates that a tuaminoheptane-containing formulation provides a significant and rapid reduction in nasal resistance, comparable to that of xylometazoline. The choice between these agents in a clinical or developmental setting may be influenced by their differing mechanisms of action, onset, and duration of effect, as well as their respective side effect profiles. Further head-to-head clinical trials directly comparing the onset and duration of action of these two compounds as standalone agents would be beneficial for a more complete understanding of their comparative efficacy.
References
- 1. Efficacy of topical tuaminoheptane combined with N-acetyl-cysteine in reducing nasal resistance. A double-blind rhinomanometric study versus xylometazoline and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing effectiveness of various decongestants in the treatment of acute infectious rhinitis | Bogomilskiy | Rossiyskiy Vestnik Perinatologii i Pediatrii (Russian Bulletin of Perinatology and Pediatrics) [ped-perinatology.ru]
- 3. researchgate.net [researchgate.net]
Navigating the Analytical Limits: A Comparative Guide to the Detection and Quantitation of 2-Aminoheptane and Related Aliphatic Amines
Comparative Analysis of Analytical Methods
The determination of aliphatic amines like 2-aminoheptane often requires derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to improve volatility and detectability.[1][2] The choice of derivatizing agent and analytical technique significantly influences the achievable LOD and LOQ values.
Below is a summary of LOD and LOQ values obtained for various aliphatic amines using different analytical methods. This data serves as a benchmark for estimating the expected sensitivity for this compound analysis.
| Analyte(s) | Analytical Method | Derivatization Reagent | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Short-Chain Aliphatic Amines | GC-MS | Pentafluorobenzoyl chloride (PFBOC) | 0.117–1.527 pg/mL | Not Reported | [3][4] |
| Aliphatic Amines | HPLC-Amperometric Detection | Naphthalene-2,3-dicarboxaldehyde | 0.30–2.6 µg/L | Not Reported | [5] |
| Butyl-, Heptyl-, Hexyl-, Pentyl-, Propyl-, Octyl-amines | HPLC-Electrochemical Detection | 2,5-Dihydroxybenzaldehyde (2,5-DBA) | < 3 ng/mL | Not Reported | |
| Biogenic Amines | HPLC-DAD | Dansyl chloride | 1.53–1.88 mg/kg | 5.13–6.28 mg/kg | |
| Aromatic Amines | GC-EI-MS/MS | Iodination | 0.9–3.9 pg/L | Not Reported | |
| Ethanolamine, Methylamine, Ethylamine, Diethylamine, n-Propylamine, n-Butylamine, n-Hexylamine | HPLC-Fluorescence Detection | FMOC | ≤ 20 µg/L (MDL) | Not Reported | |
| Bioactive Amines (in chicken meat) | HPLC-UV | Dansyl chloride | 0.3 mg/kg | 0.9–1.0 mg/kg | |
| Bioactive Amines (in eggs) | HPLC-UV | Dansyl chloride | 0.2–0.4 mg/kg | 0.7–1.1 mg/kg |
MDL: Method Detection Limit
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of key experimental protocols cited in this guide.
Protocol 1: GC-MS Analysis of Aliphatic Amines after Derivatization with PFBOC
This method is suitable for the determination of low molecular weight short-chain aliphatic amines.
-
Derivatization: In-syringe derivatization is performed using pentafluorobenzoyl chloride (PFBOC) in a bicarbonate buffer (pH 10.5). This is followed by immersed solvent microextraction.
-
GC-MS Conditions:
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Oven Temperature Program: Optimized for the separation of the derivatized amines.
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity.
-
Protocol 2: HPLC Analysis of Aliphatic Amines with Fluorescence Detection after Derivatization with FMOC
This method is applicable for the analysis of aliphatic amines in air samples.
-
Sample Preparation: Air samples are collected and extracted.
-
Derivatization: Automated pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC).
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: Typically 1 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the FMOC derivatives.
-
Protocol 3: HPLC-UV Analysis of Bioactive Amines after Derivatization with Dansyl Chloride
This method is commonly used for the analysis of biogenic amines in food matrices.
-
Sample Preparation: Extraction with trichloroacetic acid or perchloric acid.
-
Derivatization: Pre-column derivatization with dansyl chloride at an elevated temperature (e.g., 60°C).
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile.
-
Detection: UV detector set at a wavelength of 254 nm.
-
Visualizing the Workflow for LOD & LOQ Determination
The process of determining the Limit of Detection and Limit of Quantitation is a fundamental aspect of analytical method validation. The following diagram illustrates a generalized workflow.
References
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Robustness of Analytical Methods for 2-Aminoheptane
This guide provides a comparative analysis of the robustness of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-aminoheptane. The information presented is based on established principles of analytical method validation, particularly the guidelines provided by the International Council for Harmonisation (ICH).[1][2] This document is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of analytical methods for sympathomimetic amines.
This compound is a sympathomimetic amine that has been investigated for various pharmaceutical applications. Accurate and reliable quantification of this compound is crucial for quality control and regulatory compliance. A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during normal usage.[1][2]
Comparison of Analytical Methods: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Due to the low volatility and lack of a strong chromophore in this compound, derivatization is often necessary for both techniques to achieve optimal separation and detection.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Derivatization | Often required to add a UV-absorbing or fluorescent tag for sensitive detection (e.g., dansylation). | Mandatory to increase volatility and thermal stability (e.g., acylation or silylation).[3] |
| Sample Volatility | Not a limiting factor. | Analyte must be volatile or rendered volatile through derivatization. |
| Instrumentation | Widely available in pharmaceutical laboratories. | Common, but may be less accessible than HPLC in some QC environments. |
| Selectivity | Achieved through column chemistry, mobile phase composition, and detector choice. | High selectivity and specificity provided by mass spectrometric detection. |
| Sensitivity | Dependent on the detector and derivatizing agent; can be very high with fluorescence detection. | Generally offers very high sensitivity, especially in selected ion monitoring (SIM) mode. |
Experimental Protocols
Below are hypothetical but detailed experimental protocols for the analysis of this compound by HPLC and GC-MS, and the design of a robustness study for each.
Protocol 1: HPLC-UV Method with Pre-column Derivatization
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm (after derivatization)
-
Injection Volume: 10 µL
-
-
Derivatization Procedure (Dansylation):
-
To 100 µL of sample/standard solution containing this compound, add 200 µL of acetone and 100 µL of 0.5 M sodium bicarbonate buffer (pH 10.5).
-
Add 200 µL of dansyl chloride solution (1.5 mg/mL in acetone).
-
Vortex and incubate at 60°C for 45 minutes in the dark.
-
Cool to room temperature and add 100 µL of 2% methylamine solution to quench the reaction.
-
Dilute with mobile phase to the final volume for injection.
-
-
Robustness Study Design: The following parameters will be intentionally varied to assess the method's robustness. A standard solution of derivatized this compound is analyzed under each condition.
Parameter Nominal Condition (+) Variation (-) Variation Column Temperature 35°C 40°C 30°C Flow Rate 1.0 mL/min 1.1 mL/min 0.9 mL/min Mobile Phase pH (Aqueous) pH 2.5 (of 0.1% TFA) pH 2.3 pH 2.7 Mobile Phase Composition 60% Acetonitrile (initial) 62% Acetonitrile (initial) 58% Acetonitrile (initial) Wavelength 254 nm 256 nm 252 nm
Protocol 2: GC-MS Method with Derivatization
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection: Scan mode (m/z 40-450) or SIM mode (quantifier ion to be determined from the derivatized analyte)
-
-
Derivatization Procedure (Acylation):
-
Evaporate 100 µL of the sample/standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injecting 1 µL into the GC-MS.
-
-
Robustness Study Design: The following parameters will be intentionally varied. A standard solution of derivatized this compound is analyzed under each condition.
Parameter Nominal Condition (+) Variation (-) Variation Carrier Gas Flow Rate 1.2 mL/min 1.3 mL/min 1.1 mL/min Oven Temperature Ramp Rate 20°C/min 22°C/min 18°C/min Initial Oven Temperature 80°C 82°C 78°C Injector Temperature 250°C 255°C 245°C Derivatization Time 30 min 35 min 25 min
Data Presentation: Hypothetical Robustness Study Results
The following tables summarize the simulated results from the robustness studies. The acceptance criteria for a robust method are typically: %RSD of peak area < 2.0%, shift in retention time < 5%, and USP tailing factor between 0.8 and 1.5.
Table 1: Hypothetical Robustness Data for HPLC-UV Method
| Parameter Varied | Variation | Retention Time (min) | Peak Area (arbitrary units) | Tailing Factor | Resolution (from nearest impurity) |
| Nominal | - | 6.52 | 1,254,321 | 1.12 | 2.8 |
| Column Temp. | +5°C | 6.41 | 1,251,987 | 1.10 | 2.7 |
| -5°C | 6.65 | 1,258,765 | 1.15 | 2.9 | |
| Flow Rate | +0.1 mL/min | 5.93 | 1,139,876 | 1.11 | 2.6 |
| -0.1 mL/min | 7.24 | 1,393,123 | 1.14 | 3.0 | |
| Mobile Phase pH | +0.2 | 6.51 | 1,253,456 | 1.12 | 2.8 |
| -0.2 | 6.53 | 1,255,112 | 1.13 | 2.8 | |
| % Acetonitrile | +2% | 6.25 | 1,249,888 | 1.09 | 2.5 |
| -2% | 6.81 | 1,260,111 | 1.16 | 3.1 | |
| Wavelength | +2 nm | 256 nm | 1,241,778 | 1.12 | 2.8 |
| -2 nm | 252 nm | 1,265,432 | 1.12 | 2.8 |
Table 2: Hypothetical Robustness Data for GC-MS Method
| Parameter Varied | Variation | Retention Time (min) | Peak Area (arbitrary units) | Tailing Factor | S/N Ratio |
| Nominal | - | 8.21 | 987,654 | 1.05 | 520 |
| Carrier Gas Flow | +0.1 mL/min | 8.15 | 985,111 | 1.04 | 515 |
| -0.1 mL/min | 8.28 | 990,123 | 1.06 | 525 | |
| Oven Ramp Rate | +2°C/min | 8.05 | 986,543 | 1.07 | 518 |
| -2°C/min | 8.39 | 988,999 | 1.04 | 522 | |
| Initial Oven Temp. | +2°C | 8.20 | 987,321 | 1.05 | 521 |
| -2°C | 8.22 | 988,112 | 1.05 | 519 | |
| Injector Temp. | +5°C | 8.21 | 986,987 | 1.05 | 520 |
| -5°C | 8.21 | 988,001 | 1.05 | 518 | |
| Derivatization Time | +5 min | 35 min | 991,234 | 1.05 | 528 |
| -5 min | 25 min | 975,432 | 1.06 | 505 |
Visualizations
The following diagrams illustrate the workflow for robustness testing and the logical relationships of method parameters.
References
Safety Operating Guide
Proper Disposal of 2-Aminoheptane: A Guide for Laboratory Professionals
Effective management and disposal of 2-aminoheptane are critical for ensuring laboratory safety and environmental compliance. As a flammable, corrosive, and irritating compound, this compound is classified as a hazardous waste.[1][2][3][4] This guide provides detailed, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Hazard Profile and Disposal Overview
This compound presents multiple hazards that dictate its handling and disposal requirements. It is crucial to understand these properties before managing its waste.
| Hazard Classification | Description | Disposal Implication |
| Flammable Liquid | Flammable liquid and vapor (Category 3).[5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. | Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment during handling and disposal. |
| Corrosive/Irritant | Causes severe skin burns and eye damage. Causes serious eye irritation and skin irritation. | Wear appropriate Personal Protective Equipment (PPE), including gloves and eye/face protection. Avoid all personal contact. |
| Health Hazard | Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation. | Use only in a well-ventilated area or under a chemical fume hood. Do not breathe mists or vapors. |
| Environmental Hazard | This material and its container must be disposed of as hazardous waste. Do not empty into drains or allow it to be released into the environment. | All waste must be handled in accordance with local, state, and federal regulations. |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocol: Step-by-Step Disposal Procedure
The proper "protocol" for disposing of this compound does not involve in-lab treatment by the researcher but rather the systematic and safe collection and handover of the waste to authorized personnel.
1. Waste Collection:
-
Container Selection: Collect this compound waste in a designated, compatible container. Relatively unreactive organic reagents should be collected in a container for non-halogenated solvents. The container must have a secure, tight-fitting lid.
-
Segregation: Do not mix this compound waste with incompatible materials such as strong acids, acid chlorides, or acid anhydrides.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other constituents in the waste stream. Ensure flammable and corrosive hazard symbols are present.
2. Handling Contaminated Materials:
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., dry sand or earth). Collect the absorbent material using non-sparking tools and place it in a suitable, closed container for disposal.
-
Personal Protective Equipment (PPE): Any contaminated PPE, such as gloves, must be disposed of as hazardous waste.
-
Empty Containers: Empty containers retain product residue and vapors and are considered hazardous waste.
-
If possible, return the container to the supplier for reuse or recycling.
-
Otherwise, decontaminate the container. Collect all rinsate as hazardous waste.
-
Once cleaned, puncture the container to prevent reuse and dispose of it as instructed by your institution's waste management plan, which may include disposal at an authorized landfill.
-
3. Storage and Disposal:
-
Temporary Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from ignition sources and incompatible materials.
-
Professional Disposal: Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company. This is mandatory.
-
Disposal Methods: Professional disposal facilities will use approved methods, which may include:
-
Incineration in a licensed apparatus.
-
Treatment and neutralization (e.g., with a suitable dilute acid) followed by burial in a specifically licensed landfill for chemical waste.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. Sewer disposal may be subject to local laws and should only be considered after consulting with the responsible authority.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
